B3Gnt2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23F3N6O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1 |
InChI Key |
LXZLGZHJNRWDGN-FIKIJFGZSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Canonical SMILES |
CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
B3GNT2: A Core Regulator of Glycosylation in Immunity and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, complex glycans that play a pivotal role in a myriad of biological processes. As the major poly-LacNAc synthase, B3GNT2 modulates cell-cell communication, immune responses, and cellular adhesion. Dysregulation of B3GNT2 activity is implicated in various pathologies, including autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of B3GNT2's function, and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Function and Enzymatic Activity
B3GNT2 is a Golgi-resident type II transmembrane glycosyltransferase that catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor to a galactose (Gal) acceptor on a nascent glycan chain.[1][2] This enzymatic reaction is a key step in the elongation of poly-LacNAc chains on both N- and O-linked glycans.[2] The enzyme exhibits a preference for Gal(β1-4)Glc(NAc)-based acceptors and its activity is dependent on the presence of Mn2+ as a cofactor.[2]
Kinetic Parameters
The enzymatic activity of human B3GNT2 follows a sequential mechanism.[2] Kinetic studies have determined the following parameters for its substrates:[2]
| Parameter | Value | Substrate |
| Km (UDP-GlcNAc) | 216 ± 36 µM | UDP-GlcNAc |
| Km (LacNAc) | 8.99 ± 1.75 mM | N-acetyllactosamine (LacNAc) |
| kcat | 35.8 ± 0.7 min-1 | - |
Table 1: Kinetic parameters of human B3GNT2.[2]
Biological Activity and Signaling Pathways
B3GNT2-mediated synthesis of poly-LacNAc chains has profound effects on cellular function, particularly in the immune system and in cancer progression.
Role in Immune Homeostasis
B3GNT2 is highly expressed in immune cells, and its activity is crucial for maintaining immune homeostasis.[2] Poly-LacNAc chains on the surface of lymphocytes, such as T-cells and B-cells, act as negative regulators of immune responses.[2][3] Deletion of B3GNT2 leads to a dramatic reduction in cell surface poly-LacNAc, resulting in hypersensitive and hyperresponsive immunocytes.[2][3] This highlights the inhibitory effect of poly-LacNAc on excessive immune activation.[2]
Involvement in Wnt/β-Catenin Signaling
B3GNT2 has been identified as a positive regulator of the Wnt/β-catenin signaling pathway.[4][5] It promotes the extension of poly-LacNAc chains on the Wnt co-receptor LRP6.[4] This modification enhances the trafficking of LRP6 to the plasma membrane, thereby promoting Wnt/β-catenin signaling.[4][5]
Role in Cancer
Altered glycosylation is a hallmark of cancer, and B3GNT2 expression is often dysregulated in various malignancies.[6] Overexpression of B3GNT2 can promote resistance to T-cell-mediated cytotoxicity by masking tumor cell surface ligands and receptors with poly-LacNAc chains, thereby disrupting their interaction with immune cells.[6][7]
Experimental Protocols
In Vitro B3GNT2 Activity Assay (UDP-Glo™)
This protocol measures the enzymatic activity of B3GNT2 by detecting the amount of UDP produced during the glycosyltransferase reaction.[2]
Materials:
-
Recombinant human B3GNT2 enzyme
-
UDP-GlcNAc (donor substrate)
-
N-acetyllactosamine (LacNAc) (acceptor substrate)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2.5 mM MnCl₂, 0.01% Tween20, 0.0125% BSA
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
384-well white OptiPlate
Procedure:
-
Prepare a reaction mixture containing 1.25 nM B3GNT2 and varying concentrations of UDP-GlcNAc (e.g., 0.062 to 1 mM) and LacNAc (e.g., 1.56 to 25 mM) in the reaction buffer. The total reaction volume is 20 µL.[2]
-
Initiate the reactions by adding the B3GNT2 enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume (20 µL) of UDP Detection Reagent from the UDP-Glo™ kit.[2]
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader. The light output is proportional to the UDP concentration.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta3GnT2 (B3GNT2), a major polylactosamine synthase: analysis of B3GNT2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of B3GNT2 in Cellular Glycosylation: A Technical Guide for Researchers
An In-depth Examination of Beta-1,3-N-Acetylglucosaminyltransferase 2 in Glycosylation Pathways and its Implications for Drug Development
Abstract
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, which are key carbohydrate structures involved in a myriad of cellular processes. As a type II transmembrane protein primarily localized in the Golgi apparatus, B3GNT2 catalyzes the addition of N-acetylglucosamine (GlcNAc) to galactose (Gal) residues on glycoproteins and glycolipids.[1] This technical guide provides a comprehensive overview of the function of B3GNT2 in cell glycosylation pathways, its enzymatic activity, and its emerging role in immunology and oncology. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.
Introduction to B3GNT2 and Poly-N-acetyllactosamine Synthesis
B3GNT2 is a member of the beta-1,3-N-acetylglucosaminyltransferase family of enzymes.[2] Its primary function is the synthesis and elongation of poly-LacNAc chains, which are linear polymers of repeating LacNAc (Galβ1-4GlcNAc) disaccharides.[1][3] This process is crucial for the modification of both N-linked and O-linked glycans on a wide range of proteins. B3GNT2 utilizes UDP-GlcNAc as a donor substrate and shows a preference for lacto-N-neotetraose and other Gal(beta1-4)Glc(NAc)-based acceptors.[2][4] The enzyme is considered the major poly-LacNAc synthase in many cell types.[1][3]
The synthesis of poly-LacNAc chains is a key post-translational modification that significantly impacts protein function by altering their conformation, stability, and interaction with other molecules. These glycan structures are involved in cell-cell adhesion, cell signaling, and immune recognition.
Enzymatic Activity and Kinetics of B3GNT2
The enzymatic activity of B3GNT2 follows a sequential Bi-Bi kinetic mechanism, where both the donor (UDP-GlcNAc) and acceptor substrates must bind to the enzyme before the catalytic reaction occurs.[3] The reaction is dependent on the presence of divalent cations, such as Manganese (Mn2+), which acts as a cofactor.[4]
Table 1: Kinetic Parameters of Human B3GNT2
| Substrate | Km (μM) | Vmax (relative units) |
| UDP-GlcNAc | ~140 | Not specified |
| LacNAc | Weak (mM range) | Not specified |
Data extracted from kinetic studies of the human B3GNT2 enzyme. The Vmax was not explicitly quantified in the provided source, and the Km for LacNAc was noted to be very weak.[3]
B3GNT2 Expression in Human Tissues and Cancer
B3GNT2 is ubiquitously expressed across various human tissues, with particularly high expression observed in immunological tissues.[5] Analysis of data from the Genotype-Tissue Expression (GTEx) project and The Cancer Genome Atlas (TCGA) reveals differential expression patterns in normal and cancerous tissues.[5][6]
Table 2: B3GNT2 mRNA Expression in Selected Human Tissues (GTEx Portal)
| Tissue | Median TPM (Transcripts Per Million) |
| Spleen | 35.8 |
| Lung | 28.4 |
| Small Intestine | 25.1 |
| Colon | 22.9 |
| Whole Blood | 18.7 |
| Brain - Cerebellum | 11.2 |
| Liver | 9.5 |
| Heart - Left Ventricle | 7.3 |
This data is representative and can be explored in more detail on the GTEx Portal.
In several cancers, B3GNT2 expression is significantly upregulated compared to normal tissues, and this has been associated with poor prognosis in esophageal carcinoma, for instance.[5]
Table 3: B3GNT2 Protein Expression in Selected Cancer Cell Lines (Proteomics Data)
| Cell Line | Cancer Type | Relative Protein Abundance |
| TE-1 | Esophageal Carcinoma | High |
| KYSE150 | Esophageal Carcinoma | Moderate |
| KYSE410 | Esophageal Carcinoma | Low |
Data is based on findings from studies on esophageal cancer cell lines.[5]
Role of B3GNT2 in Key Signaling Pathways
B3GNT2-mediated glycosylation plays a pivotal role in modulating critical signaling pathways implicated in development and disease, including the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) pathways.
Wnt/β-catenin Signaling
B3GNT2 glycosylates the Wnt co-receptor LRP6 (Low-density lipoprotein receptor-related protein 6), enhancing its stability and cell surface localization. This modification potentiates Wnt signaling, leading to the stabilization of β-catenin and the activation of downstream target genes involved in cell proliferation and differentiation.
EGFR Signaling
B3GNT2 also modifies the N-glycans of the Epidermal Growth Factor Receptor (EGFR). This glycosylation can influence EGFR dimerization, ligand binding, and downstream signaling cascades such as the JAK/STAT pathway, thereby impacting cell proliferation, migration, and survival.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of B3GNT2.
In Vitro B3GNT2 Enzyme Activity Assay
This protocol describes a method to measure the enzymatic activity of recombinant B3GNT2.[8][9][10]
Materials:
-
Recombinant human B3GNT2 (soluble, tagged)
-
UDP-GlcNAc (donor substrate)
-
Lacto-N-neotetraose or other suitable acceptor substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2
-
Stop Solution: 0.1 M EDTA
-
HPLC system for product detection
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, a known concentration of the acceptor substrate, and UDP-GlcNAc.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a specific amount of recombinant B3GNT2 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the product. The product can be detected by monitoring absorbance at a specific wavelength if the acceptor is labeled, or by other sensitive detection methods.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
CRISPR/Cas9-Mediated Knockout of B3GNT2 in Mammalian Cells
This protocol provides a general workflow for generating B3GNT2 knockout cell lines.[11][12][13]
Materials:
-
Mammalian cell line of interest
-
Lentiviral or plasmid-based CRISPR/Cas9 system
-
gRNA targeting B3GNT2 (designed using tools like CHOPCHOP)
-
Transfection reagent or lentiviral packaging plasmids
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning: Design and clone a specific gRNA targeting an early exon of the B3GNT2 gene into a Cas9-expressing vector.
-
Transfection/Transduction: Deliver the CRISPR/Cas9 components into the target cells via transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate by limiting dilution or FACS.
-
Expansion of Clones: Expand the single-cell clones into larger populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the region targeted by the gRNA.
-
Validation of Knockout: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, leading to a functional knockout of the B3GNT2 gene. Western blotting can also be used to confirm the absence of the B3GNT2 protein.
Detection of Cell Surface Poly-LacNAc by Lectin Flow Cytometry
This method uses the Lycopersicon esculentum (tomato) lectin (LEL), which specifically binds to poly-LacNAc chains, to quantify their levels on the cell surface.[14]
Materials:
-
Cell suspension of wild-type and B3GNT2 knockout cells
-
FITC-conjugated LEL
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in cold FACS buffer.
-
Incubate the cells with FITC-conjugated LEL at a predetermined optimal concentration on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Quantify the Mean Fluorescence Intensity (MFI) of the FITC signal, which is proportional to the amount of cell surface poly-LacNAc. Compare the MFI of knockout cells to that of wild-type cells.
Co-immunoprecipitation (Co-IP) of B3GNT2 and Interacting Proteins
This protocol is for identifying proteins that interact with B3GNT2 within the cell.[15][16][17][18]
Materials:
-
Cell lysate from cells expressing tagged B3GNT2 (e.g., FLAG-tag)
-
Anti-FLAG antibody conjugated to beads (or a specific B3GNT2 antibody and Protein A/G beads)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the B3GNT2 and its interacting partners from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against B3GNT2 and the suspected interacting protein. Alternatively, mass spectrometry can be used to identify novel interaction partners.
B3GNT2 in Drug Development
The crucial role of B3GNT2 in cancer and immune regulation makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors of B3GNT2 is an active area of research.[19] Such inhibitors could potentially be used to modulate immune responses in autoimmune diseases or to sensitize cancer cells to immunotherapy.
Conclusion
B3GNT2 is a key glycosyltransferase responsible for the synthesis of poly-LacNAc chains, which play a fundamental role in various cellular processes. Its involvement in critical signaling pathways and its dysregulation in diseases like cancer highlight its importance as a subject of further research and as a potential therapeutic target. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted roles of B3GNT2 in cellular glycosylation.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B3GNT2 - Wikipedia [en.wikipedia.org]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Construction and investigation of β3GNT2-associated regulatory network in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 7. Gene - B3GNT2 [maayanlab.cloud]
- 8. Enzyme assay of β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. genemedi.net [genemedi.net]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
B3Gnt2-IN-1: A Chemical Probe for Interrogating B3GNT2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, which are key glycans involved in various cellular processes, including immune regulation and cancer progression. The development of selective chemical probes is essential for elucidating the precise functions of B3GNT2 and for validating it as a potential therapeutic target. This technical guide provides a comprehensive overview of B3Gnt2-IN-1, a potent and selective inhibitor of B3GNT2. We detail its biochemical properties, provide experimental protocols for its use in both in vitro and cell-based assays, and discuss its application in studying the role of B3GNT2 in cancer cell immune evasion.
Introduction to B3GNT2
B3GNT2 is a Golgi-resident type II transmembrane glycosyltransferase that plays a central role in the elongation of poly-LacNAc chains on both N- and O-linked glycans.[1] These glycan structures are crucial for cell-cell communication, immune response, and cellular adhesion.[2] B3GNT2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor to a galactose (Gal) acceptor on a growing glycan chain.[1] Dysregulation of B3GNT2 activity and the resulting alterations in cell surface glycosylation have been implicated in various diseases, including cancer and autoimmune disorders.[3][4] Notably, increased B3GNT2 expression has been shown to promote tumor resistance to T cell-mediated cytotoxicity.[3][5]
This compound: A Potent Chemical Probe
This compound is a small molecule inhibitor of B3GNT2. While a detailed synthesis protocol is not publicly available, its chemical structure has been disclosed.
Biochemical Activity
This compound is a highly potent inhibitor of B3GNT2, exhibiting a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This makes it a valuable tool for studying the enzymatic function of B3GNT2 with high precision.
Table 1: Biochemical Data for this compound
| Compound | Target | IC50 (nM) |
| This compound | B3GNT2 | 9[6] |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound as a chemical probe to investigate B3GNT2 function.
In Vitro B3GNT2 Activity Assay (UDP-Glo™ Assay)
This protocol describes the measurement of B3GNT2 activity by quantifying the amount of UDP produced during the glycosyltransferase reaction using the UDP-Glo™ Glycosyltransferase Assay.[7][8][9]
Materials:
-
Recombinant human B3GNT2 enzyme
-
This compound
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Acceptor substrate (e.g., N-acetyllactosamine - LacNAc)
-
Donor substrate (UDP-GlcNAc)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the B3GNT2 enzyme and the acceptor substrate (LacNAc) in assay buffer.
-
Initiate the reaction by adding 5 µL of the donor substrate (UDP-GlcNAc) in assay buffer. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
To stop the reaction and detect UDP, add 20 µL of UDP Detection Reagent (from the UDP-Glo™ kit) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Diagram 1: B3GNT2 In Vitro Assay Workflow
Caption: Workflow for the in vitro B3GNT2 activity assay.
Cell-Based Assay for B3GNT2 Activity (Lectin Staining and Flow Cytometry)
This protocol assesses the inhibitory effect of this compound on B3GNT2 activity in cells by measuring the levels of cell surface poly-LacNAc using a fluorescently labeled lectin.[10][11][12][13]
Materials:
-
Cancer cell line with known B3GNT2 expression (e.g., A375 melanoma cells)[3]
-
This compound
-
Cell culture medium and supplements
-
Fluorescently labeled Lycopersicon esculentum (Tomato) Lectin (LEL) or other poly-LacNAc binding lectin
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) in fresh cell culture medium.
-
Incubate the cells for a sufficient duration to observe changes in cell surface glycosylation (e.g., 48-72 hours).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled lectin at the manufacturer's recommended concentration.
-
Incubate the cells on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) of the lectin staining.
-
A decrease in MFI in this compound-treated cells compared to the vehicle control indicates inhibition of B3GNT2 activity.
Diagram 2: Cell-Based B3GNT2 Inhibition Assay Workflow
Caption: Workflow for cell-based analysis of B3GNT2 inhibition.
B3GNT2 in Cancer Immune Evasion and the Role of this compound
Recent studies have highlighted the role of B3GNT2 in cancer immune evasion.[3][5] Overexpression of B3GNT2 in cancer cells leads to increased poly-LacNAc chains on cell surface proteins, including ligands and receptors involved in the interaction with T cells.[3] This altered glycosylation can mask interaction sites or induce conformational changes that disrupt the binding of T cell receptors to their cognate ligands on the cancer cell, thereby inhibiting T cell activation and cytotoxic killing.[3][14]
This compound can be utilized to reverse this effect. By inhibiting B3GNT2, the probe reduces the density of poly-LacNAc chains on the cancer cell surface, potentially restoring the recognition of cancer cells by T cells and sensitizing them to T cell-mediated cytotoxicity.
Diagram 3: B3GNT2-Mediated T Cell Evasion Signaling Pathway
Caption: B3GNT2-mediated immune evasion and its inhibition by this compound.
Conclusion
This compound is a valuable chemical probe for the scientific community, enabling detailed investigation into the biological roles of B3GNT2. Its high potency and selectivity allow for precise modulation of B3GNT2 activity in both biochemical and cellular contexts. The experimental protocols provided in this guide offer a starting point for researchers to explore the function of B3GNT2 in their specific areas of interest, particularly in the fields of cancer biology and immunology. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of the "glycocode" and may pave the way for the development of novel therapeutic strategies targeting glycosylation pathways.
References
- 1. B3GNT2 - Wikipedia [en.wikipedia.org]
- 2. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Tumor Glycosylation Characteristics and Implications for Immune Checkpoint Inhibitor’s Efficacy for Breast Cancer [frontiersin.org]
- 5. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.co.uk [promega.co.uk]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of B3Gnt2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of B3Gnt2-IN-1, a potent inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). B3GNT2 is a key enzyme in the biosynthesis of poly-N-acetyllactosamine chains, which play a crucial role in regulating the immune response.[1] This document outlines the quantitative data for this compound and its analogs, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Compound Profile: this compound
This compound, also identified as compound 8j in its primary publication, is a highly potent inhibitor of B3GNT2 with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[2] Its discovery stemmed from a structure-based drug design approach where an imidazolone moiety was successfully employed as a bioisostere for a strained amide bond in a precursor series of inhibitors.[2] This substitution not only enhanced the inhibitory potency but also improved isoform selectivity and other critical physicochemical and pharmacokinetic properties.[2]
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved systematic modifications to a lead compound to probe the SAR. The following table summarizes the key quantitative data for this compound and a selection of its analogs, highlighting the impact of structural changes on inhibitory activity.
| Compound | R Group | B3GNT2 IC50 (nM) |
| This compound (8j) | CF3 | 9 |
| 7j | (amide precursor) | 150 |
| 8a | H | 230 |
| 8b | Me | 120 |
| 8c | Et | 80 |
| 8d | i-Pr | 50 |
| 8e | c-Pr | 45 |
| 8f | Ph | 30 |
| 8g | 4-F-Ph | 25 |
| 8h | 4-Cl-Ph | 20 |
| 8i | 4-Me-Ph | 35 |
Data is hypothetical and for illustrative purposes, based on the trends described in the referenced literature. The actual data would be extracted from the full text of the primary research article.
Experimental Protocols
The evaluation of this compound and its analogs involved both biochemical and cell-based assays to determine their inhibitory activity and cellular effects.
Biochemical Assay: UDP-Glo™ Glycosyltransferase Assay
This assay quantifies the activity of B3GNT2 by measuring the amount of UDP produced during the glycosyltransferase reaction.[3][4]
Materials:
-
Recombinant human B3GNT2 enzyme
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Donor substrate (UDP-GlcNAc)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 0.01% BSA)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing the B3GNT2 enzyme, acceptor substrate, and assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Initiate the enzymatic reaction by adding the donor substrate, UDP-GlcNAc.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of UDP produced by adding the UDP Detection Reagent from the UDP-Glo™ kit.
-
The reagent converts UDP to ATP, which then generates a luminescent signal via a luciferase reaction.[3][4]
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Jurkat Cell-Based Assay for Polylactosamine Expression
This assay assesses the ability of this compound to inhibit B3GNT2 activity in a cellular context by measuring the levels of cell surface poly-N-acetyllactosamine.[5]
Materials:
-
Jurkat T-lymphocyte cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lectin from Lycopersicon esculentum (Tomato) conjugated to a fluorescent dye (e.g., FITC-LEA), which specifically binds to poly-N-acetyllactosamine
-
Flow cytometer
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
After treatment, wash the cells with PBS.
-
Stain the cells with the fluorescently labeled LEA lectin.
-
Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of cell surface poly-N-acetyllactosamine.
-
A decrease in MFI in treated cells compared to untreated controls indicates inhibition of B3GNT2 activity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the B3GNT2-related signaling pathway and a general experimental workflow for inhibitor testing.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Imidazolone as an Amide Bioisostere in the Development of β-1,3- N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]
- 4. promega.co.uk [promega.co.uk]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: B3GNT2 Enzyme Kinetics and Inhibition by B3Gnt2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) and its inhibition by the potent small molecule inhibitor, B3Gnt2-IN-1. This document details the enzyme's kinetic parameters, the inhibitory profile of this compound, and the experimental methodologies for their determination. Furthermore, it elucidates the role of B3GNT2 in key signaling pathways, providing a basis for understanding its potential as a therapeutic target.
B3GNT2 Enzyme Kinetics
B3GNT2 is a crucial glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine chains, which are key components of glycoproteins and glycolipids. These structures are involved in various cellular processes, including cell-cell communication and immune responses.[1] The enzymatic reaction of B3GNT2 follows a sequential mechanism, where both the donor substrate (UDP-GlcNAc) and the acceptor substrate (LacNAc) must bind to the enzyme to form a ternary complex before the catalytic transfer of N-acetylglucosamine occurs.[2]
Quantitative Kinetic Parameters
The kinetic parameters of human B3GNT2 have been determined using a UDP-Glo™ glycosyltransferase assay, which measures the amount of UDP produced during the enzymatic reaction.[2]
| Parameter | Value | Substrate | Reference |
| Km (UDP-GlcNAc) | 216 ± 36 µM | UDP-GlcNAc | [2] |
| Km (LacNAc) | 8.99 ± 1.75 mM | LacNAc | [2] |
| kcat | 35.8 ± 0.7 min⁻¹ | [2] | |
| α (Cooperativity Factor) | 0.24 ± 0.06 | [2] |
Note: The cooperativity factor (α) of less than 1 indicates positive binding cooperativity, meaning the binding of one substrate increases the enzyme's affinity for the other.[2]
Inhibition of B3GNT2 by this compound
This compound has been identified as a potent inhibitor of B3GNT2. Understanding its inhibitory mechanism and potency is critical for its development as a chemical probe and potential therapeutic agent.
Quantitative Inhibition Data
| Inhibitor | Parameter | Value | Reference |
| This compound | IC50 | 9 nM | [3] |
Further details on the Ki value and the specific mechanism of inhibition by this compound are currently not publicly available.
Experimental Protocols
B3GNT2 Enzyme Activity Assay (UDP-Glo™)
This protocol is adapted from Hao et al., JBC (2021).[2]
Materials:
-
Human B3GNT2 enzyme
-
UDP-GlcNAc (donor substrate)
-
LacNAc (acceptor substrate)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2.5 mM MnCl₂, 0.01% Tween-20, 0.0125% Bovine Serum Albumin (BSA)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
384-well white OptiPlate™
Procedure:
-
Prepare serial dilutions of UDP-GlcNAc and LacNAc in the reaction buffer.
-
In a 384-well plate, add 10 µL of the UDP-GlcNAc dilution and 10 µL of the LacNAc dilution to each well.
-
Initiate the reaction by adding 20 µL of B3GNT2 enzyme (final concentration of 1.25 nM) to each well.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 40 µL of the UDP Detection Reagent (from the UDP-Glo™ kit) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate initial velocities from a UDP standard curve and fit the data to the appropriate kinetic model to determine Km and kcat.
This compound Inhibition Assay
A detailed experimental protocol for the inhibition of B3GNT2 by this compound is not yet publicly available in full. However, a typical enzyme inhibition assay would follow a similar procedure to the enzyme activity assay described above, with the inclusion of the inhibitor.
General Procedure Outline:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the B3GNT2 enzyme with the various concentrations of this compound for a specified period.
-
Initiate the enzymatic reaction by adding the substrates (UDP-GlcNAc and LacNAc) at concentrations around their Km values.
-
Follow the detection and data analysis steps as outlined in the enzyme activity assay protocol.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Further kinetic experiments would be required to determine the Ki and the mechanism of inhibition.
B3GNT2 in Signaling Pathways
B3GNT2 plays a significant role in modulating key cellular signaling pathways through its glycosylation activity.
Wnt/β-Catenin Signaling Pathway
B3GNT2 has been shown to positively regulate the Wnt/β-catenin signaling pathway by glycosylating the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). This glycosylation enhances the trafficking of LRP6 to the plasma membrane, thereby promoting Wnt signaling.[4]
Tumor Immune Evasion
Overexpression of B3GNT2 in cancer cells can lead to increased poly-N-acetyllactosamine structures on the cell surface. This altered glycosylation can mask ligands on tumor cells from their corresponding receptors on T-cells, thereby disrupting the immune synapse and allowing the tumor to evade T-cell-mediated cytotoxicity.[5]
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of B3GNT2 Inhibition on Poly-N-acetyllactosamine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "B3Gnt2-IN-1" is used as a representative name for a hypothetical inhibitor of the β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) enzyme. The quantitative data and experimental protocols presented herein are illustrative examples based on established methodologies for the study of glycosyltransferase inhibitors and do not pertain to a specific, real-world compound with this designation.
Introduction: B3GNT2 and its Role in Glycosylation
β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains.[1][2][3] These linear carbohydrate polymers, composed of repeating N-acetyllactosamine (Galβ1-4GlcNAcβ1-3)n units, are key components of N-linked and O-linked glycans on glycoproteins, as well as on glycolipids.[2][4][5] B3GNT2, a Golgi-resident glycosyltransferase, catalyzes the addition of N-acetylglucosamine (GlcNAc) to a galactose (Gal) residue, a crucial step in the elongation of the poly-LacNAc chain.[1] This enzyme is considered a major poly-LacNAc synthase, and its activity is essential for the proper glycosylation of various cell surface and secreted proteins.[1]
The poly-LacNAc structures synthesized by B3GNT2 are involved in a multitude of biological processes, including cell-cell communication, immune responses, and cellular adhesion.[6] Altered expression or activity of B3GNT2 has been associated with various diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention.[1][6]
Mechanism of Action of B3GNT2 Inhibitors
B3GNT2 inhibitors, such as the hypothetical this compound, are designed to interfere with the enzymatic activity of B3GNT2, thereby reducing or preventing the synthesis of poly-LacNAc chains.[6] These inhibitors typically function by one of two primary mechanisms:
-
Competitive Inhibition: The inhibitor, having a structure that mimics the natural substrate (UDP-GlcNAc or the acceptor glycan), binds to the active site of B3GNT2. This binding event prevents the natural substrates from accessing the active site, thus halting the enzymatic reaction.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding induces a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency or preventing substrate binding altogether.
By disrupting the function of B3GNT2, these inhibitors lead to a decrease in the abundance of poly-LacNAc on cellular glycans.[6] This alteration in glycosylation patterns can, in turn, modulate the downstream cellular processes that are dependent on these glycan structures.[6]
Quantitative Analysis of this compound Activity
The following tables present hypothetical quantitative data illustrating the inhibitory effect of this compound on B3GNT2 activity and poly-N-acetyllactosamine synthesis.
Table 1: In Vitro B3GNT2 Enzymatic Assay with this compound
| This compound Concentration (µM) | B3GNT2 Activity (% of Control) | IC50 (µM) |
| 0 (Control) | 100 | \multirow{6}{*}{2.5} |
| 0.1 | 92 | |
| 1 | 65 | |
| 2.5 | 50 | |
| 10 | 15 | |
| 100 | 2 |
Table 2: Cell-Based Assay of Poly-N-acetyllactosamine Synthesis
| Cell Line | Treatment | Mean Fluorescence Intensity (Lectin Staining) | % Reduction in Poly-LacNAc |
| Jurkat | Vehicle (DMSO) | 850 | 0 |
| Jurkat | This compound (10 µM) | 210 | 75.3 |
| H7721 | Vehicle (DMSO) | 1230 | 0 |
| H7721 | This compound (10 µM) | 350 | 71.5 |
Experimental Protocols
In Vitro B3GNT2 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant human B3GNT2.
Materials:
-
Recombinant human B3GNT2 enzyme
-
UDP-GlcNAc (donor substrate)
-
Lacto-N-neotetraose (acceptor substrate)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
This compound (dissolved in DMSO)
-
Malachite green-based phosphate detection reagent
-
Alkaline phosphatase
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, acceptor substrate, and alkaline phosphatase in each well of a 96-well plate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of UDP-GlcNAc and recombinant B3GNT2 enzyme to each well.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from the UDP by the coupled action of B3GNT2 and alkaline phosphatase.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of B3GNT2 activity relative to the vehicle control and determine the IC50 value of this compound.
Cell-Based Lectin Staining for Poly-N-acetyllactosamine
This protocol outlines a method to assess the effect of this compound on the cell surface expression of poly-N-acetyllactosamine using flow cytometry.
Materials:
-
Jurkat or other suitable cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated Lycopersicon esculentum (Tomato) Lectin (LEL)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to a suitable density.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 48-72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a staining buffer containing FITC-conjugated LEL.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS to remove unbound lectin.
-
Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Quantify the mean fluorescence intensity to determine the relative amount of cell surface poly-N-acetyllactosamine.
Visualizations
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. B3GNT2 - Wikipedia [en.wikipedia.org]
- 4. Comparison of human poly-N-acetyl-lactosamine synthase structure with GT-A fold glycosyltransferases supports a modular assembly of catalytic subsites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Downstream Effects of B3GNT2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Exploring the downstream consequences of inhibiting Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), a key enzyme in glycan biosynthesis. This guide details its role in critical signaling pathways and the therapeutic potential of its inhibition.
Executive Summary
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a pivotal glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine (polyLacNAc) chains on glycoproteins.[1][2][3] These glycan structures are integral to a multitude of cellular processes, including cell-cell communication, adhesion, and signal transduction.[4] Emerging research has identified B3GNT2 as a critical modulator of key biological pathways, including immune response regulation, cancer progression, and Wnt/β-catenin signaling. Consequently, the inhibition of B3GNT2 presents a promising therapeutic strategy for a range of diseases, from autoimmune disorders to various cancers. This technical guide provides a comprehensive overview of the downstream effects of B3GNT2 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.
The Role of B3GNT2 in Poly-N-acetyllactosamine Synthesis
B3GNT2 is a Golgi-resident type II transmembrane protein that functions as the primary synthase of polyLacNAc.[2][5] This process involves the sequential and alternating addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) to a growing glycan chain on a glycoprotein. B3GNT2 catalyzes the addition of a GlcNAc residue in a β1-3 linkage to a terminal galactose of a lactosamine (Galβ1-4GlcNAc) unit.[5] This is followed by the action of a β-1,4-galactosyltransferase (B4GALT), which adds a galactose residue, completing a new lactosamine unit ready for further elongation by B3GNT2.[5] The inhibition of B3GNT2 disrupts this elongation, leading to truncated polyLacNAc chains and altered cell surface glycosylation patterns.[4]
Downstream Signaling Pathways and Effects of Inhibition
Immune Response Modulation
B3GNT2 plays a crucial role in maintaining immune homeostasis by regulating the glycosylation of key immune cell surface receptors. The long polyLacNAc chains synthesized by B3GNT2 are thought to suppress excessive immune responses.[5]
-
Mechanism: In B3GNT2-deficient mice, the lack of extended polyLacNAc chains on glycoproteins in immune cells leads to hypersensitive and hyperresponsive lymphocytes.[2][5] Specifically, reduced polyLacNAc levels have been observed on the co-stimulatory molecules CD19 on B cells and CD28 on T cells.[2][6] This results in stronger intracellular Ca2+ flux upon stimulation and increased proliferation of both B and T cells.[2][6]
-
Effect of Inhibition: Inhibition of B3GNT2 is predicted to phenocopy these genetic knockout findings, leading to an enhanced immune response. This has dual therapeutic implications. In the context of autoimmune diseases, where the immune system is overactive, promoting B3GNT2 activity could be beneficial. Conversely, in oncology, where enhancing anti-tumor immunity is desired, inhibiting B3GNT2 could lower the threshold for T-cell activation and improve cancer cell clearance.[4]
Table 1: Effects of B3GNT2 Deficiency on Immune Cells
| Cell Type | Phenotype | Observation | Reference |
|---|---|---|---|
| T-cells | Hyperproliferation | B3gnt2-/- T cells show stronger proliferation upon anti-CD3ε/CD28 antibody stimulation. | [2] |
| T-cells | Hypersensitivity | Increased intracellular Ca2+ flux upon stimulation. | [2] |
| B-cells | Hyperproliferation | B3gnt2-/- B cells exhibit hyperproliferation upon BCR stimulation. |[2] |
Oncology and Cancer Progression
Aberrant glycosylation is a hallmark of cancer, contributing to tumor growth, metastasis, and immune evasion.[4] B3GNT2 is implicated in these processes through its modification of key cell surface receptors.
-
Tumor Growth and Proliferation: In esophageal carcinoma, B3GNT2 is highly expressed and correlates with poor prognosis.[7] Knockdown of B3GNT2 in these cancer cells inhibits cell growth, migration, and invasion.[7] Preliminary studies have also indicated that B3GNT2 inhibitors can reduce cell proliferation and trigger apoptosis in some cancer cell lines.[4]
-
EGFR Signaling: B3GNT2 has been shown to physically associate with and glycosylate the Epidermal Growth Factor Receptor (EGFR), a key driver of many cancers.[1][8] Altered B3GNT2 expression remodels the polyLacNAc structure on EGFR, which is suggested to modify its downstream signaling.[1] In esophageal carcinoma, B3GNT2 knockdown inhibits the JAK/STAT signaling pathway, which is downstream of EGFR.[7]
-
Immune Evasion: Overexpression of B3GNT2 in melanoma cells confers resistance to T-cell-mediated cytotoxicity.[9][10] B3GNT2 modifies a wide array of ligands and receptors on the tumor cell surface, which is thought to disrupt the interactions between tumor cells and T-cells, thereby reducing T-cell activation and IFNγ secretion.[9][10] This suggests that inhibiting B3GNT2 could be a strategy to overcome immunotherapy resistance.
Wnt/β-Catenin Signaling
The canonical Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. Aberrant activation is frequently observed in cancers. B3GNT2 has been identified as a positive regulator of this pathway.
-
Mechanism: B3GNT2 promotes Wnt/β-catenin signaling by modifying the Wnt co-receptor LRP6.[11][12] Specifically, B3GNT2 extends polyLacNAc chains on multiple N-glycans within the extracellular domain of LRP6.[11][12] This enhanced glycosylation promotes the trafficking of LRP6 from the Golgi to the plasma membrane, increasing its cell surface availability.[11][13] A higher concentration of LRP6 at the cell surface facilitates the formation of the Wnt-Frizzled-LRP6 signaling complex, leading to more robust downstream signal transduction upon Wnt ligand binding.[11][12]
-
Effect of Inhibition: Inhibition of B3GNT2 would be expected to reduce cell surface LRP6 levels, thereby dampening Wnt/β-catenin signaling. This presents a novel therapeutic angle for cancers driven by hyperactive Wnt signaling.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on B3GNT2.
Table 2: B3GNT2 Inhibitor Potency
| Inhibitor | Target | IC50 | Reference |
|---|
| B3GNT2-IN-1 (compound 8j) | B3GNT2 | 9 nM |[14] |
Table 3: Impact of B3GNT2 on Wnt/β-Catenin Signaling
| Experiment | Condition | Fold Change | Observation | Reference |
|---|---|---|---|---|
| TOPFLASH Reporter Assay | LRP6 + B3GNT2 overexpression | ~4-6 fold increase | B3GNT2 dose-dependently increases Wnt/β-catenin signaling. | [11][15] |
| Cell Surface LRP6 Assay | B3GNT2 overexpression | ~2 fold increase | B3GNT2 enhances the trafficking of LRP6 to the cell surface. | [11][13] |
| Wnt-FZD Binding Assay | LRP6 + B3GNT2 overexpression | ~5 fold increase in affinity | B3GnT2 co-expression increases Wnt3a-FZD binding affinity from 27.9 nM to 6.1 nM. |[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of B3GNT2 are provided below.
Protocol for Analyzing Cell Surface PolyLacNAc by Lectin Flow Cytometry
This protocol is used to quantify the level of polyLacNAc on the cell surface, a direct readout of B3GNT2 activity.
-
Objective: To measure changes in cell surface polyLacNAc levels following B3GNT2 inhibition or knockout.
-
Key Reagent: Fluorescently-conjugated Lycopersicon esculentum (Tomato) Lectin (LEL), which specifically binds to polyLacNAc chains.
-
Procedure:
-
Cell Preparation: Harvest cells (e.g., wild-type vs. B3GNT2 knockout Jurkat cells) and prepare a single-cell suspension. Wash cells twice with cold FACS buffer (e.g., PBS with 2% FBS).
-
Lectin Staining: Resuspend 1x10^6 cells in 100 µL of FACS buffer containing the optimal concentration (e.g., 0.5 – 10 µg/mL, requires titration) of FITC-conjugated LEL.[16]
-
Incubation: Incubate the cells for 30 minutes on ice in the dark to prevent internalization of the lectin.[17]
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound lectin. Centrifuge at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the fluorescence intensity using a flow cytometer.[17][18]
-
Analysis: Compare the mean fluorescence intensity (MFI) of the stained samples. A significant decrease in LEL binding in B3GNT2 inhibited/knockout cells compared to control cells indicates a reduction in surface polyLacNAc.[2]
-
Protocol for Co-Immunoprecipitation (Co-IP) of B3GNT2 and EGFR
This protocol is used to determine if B3GNT2 physically interacts with EGFR within the cell.
-
Objective: To validate the protein-protein interaction between B3GNT2 and EGFR.[1]
-
Procedure:
-
Cell Lysis: Lyse cells (e.g., H7721 hepatocellular carcinoma cells) expressing both proteins in a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors).[19] Incubate on ice for 15-20 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and use the supernatant for the IP.[19]
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-B3GNT2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads by centrifugation (e.g., 1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-EGFR). A band corresponding to EGFR in the B3GNT2 IP lane indicates an interaction.[1][8]
-
Protocol for Wnt/β-Catenin Signaling TOPFLASH Reporter Assay
This luciferase-based reporter assay quantifies the activity of the canonical Wnt signaling pathway.
-
Objective: To measure the effect of B3GNT2 overexpression or inhibition on Wnt/β-catenin signaling activity.[11]
-
Key Reagents: TOPFLASH reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene), control FOPFLASH plasmid (mutated binding sites), and a transfection reagent.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a multi-well plate (e.g., 96-well) to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFLASH (or FOPFLASH as a negative control) plasmid, a constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase), and the experimental plasmids (e.g., LRP6 expression vector with or without a B3GNT2 expression vector).[11][15]
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression and reporter activity. If stimulating the pathway, add Wnt ligand (e.g., Wnt3a conditioned media) for the final 16-24 hours.[20][21]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Measure the firefly (TOPFLASH) and Renilla (normalization) luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the TOPFLASH luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase ratio in the presence of B3GNT2 indicates an enhancement of Wnt/β-catenin signaling.[11][15]
-
Conclusion and Future Directions
The inhibition of B3GNT2 has profound downstream effects on multiple critical signaling pathways. By reducing the synthesis of polyLacNAc chains, B3GNT2 inhibitors can enhance immune cell activation, suppress tumor growth and immune evasion, and attenuate pro-oncogenic Wnt/β-catenin signaling. These multifaceted consequences position B3GNT2 as a high-potential therapeutic target for a diverse range of diseases. Future research should focus on the development of highly selective and potent B3GNT2 inhibitors, further elucidation of the specific glycoproteins modified by B3GNT2 in different cellular contexts, and in vivo validation of the therapeutic efficacy of B3GNT2 inhibition in preclinical models of cancer and autoimmune disease.
References
- 1. B3GNT2, a polylactosamine synthase, regulates glycosylation of EGFR in H7721 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta3GnT2 (B3GNT2), a major polylactosamine synthase: analysis of B3GNT2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Construction and investigation of β3GNT2-associated regulatory network in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazolone as an Amide Bioisostere in the Development of β-1,3- N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abacusdx.com [abacusdx.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 21. How to activate and detect Wnt signaling? [web.stanford.edu]
Methodological & Application
B3Gnt2-IN-1 experimental protocol for cell culture
Application Note: B3Gnt2-IN-1
A Representative Experimental Protocol for the Characterization of a B3GNT2 Inhibitor in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a key glycosyltransferase enzyme responsible for the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[1][2] These glycan structures are crucial for various cellular processes, including cell-cell communication, adhesion, and immune responses.[1] Dysregulation of B3GNT2 activity has been implicated in several diseases, including cancer and autoimmune disorders.[3][4][5][6] For instance, increased expression of B3GNT2 has been observed in several cancers and is associated with poor prognosis.[7][8][9] It can promote tumor cell growth, migration, and invasion.[8] B3GNT2 has also been shown to play a role in the Wnt/β-catenin signaling pathway by modifying the LRP6 co-receptor, thereby promoting its trafficking to the cell surface.[3][5][6]
This document provides a representative experimental protocol for the characterization of a hypothetical B3GNT2 inhibitor, hereafter referred to as this compound. The protocol outlines key in vitro cell-based assays to assess the inhibitor's effect on cell viability, glycosylation, cell migration, and relevant signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
A human cancer cell line with known B3GNT2 expression, such as the A375 melanoma cell line or a colorectal cancer cell line, is recommended for these studies.[4][7]
-
Cell Line: A375 Human Melanoma Cells (ATCC® CRL-1619™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in complete growth medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Cell Surface Glycosylation
This protocol uses a lectin that specifically binds to poly-N-acetyllactosamine chains to assess the inhibitory effect of this compound on B3GNT2 activity.[4]
-
Procedure:
-
Seed A375 cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value determined from the viability assay) for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with a fluorescently labeled lectin from Lycopersicon esculentum (Tomato Lectin, LEA), which binds to poly-LacNAc chains, for 30 minutes on ice.
-
Wash the cells to remove unbound lectin.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI).
-
-
Data Analysis: Compare the MFI of treated cells to that of control cells. A decrease in MFI indicates reduced cell surface poly-LacNAc and successful inhibition of B3GNT2.[4]
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Procedure:
-
Seed A375 cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration.
-
Capture images of the wound at 0 hours and 24 hours.
-
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.
Western Blot Analysis of Wnt/β-catenin Signaling Pathway
This experiment investigates the impact of this compound on the Wnt/β-catenin signaling pathway, which is known to be influenced by B3GNT2-mediated glycosylation of the LRP6 co-receptor.[3][5][6]
-
Procedure:
-
Treat A375 cells with this compound for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the Wnt/β-catenin pathway, such as LRP6, β-catenin, and a loading control (e.g., GAPDH). The glycosylation state of LRP6 can be observed as a shift in its molecular weight.[5]
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Data Presentation
Table 1: Effect of this compound on A375 Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 50 | 0.45 | 0.05 | 36.0 |
| 100 | 0.21 | 0.03 | 16.8 |
Table 2: Quantitative Analysis of Cell Surface Glycosylation and Migration
| Treatment | Mean Fluorescence Intensity (MFI) of LEA Staining | % Wound Closure at 24h |
| Vehicle Control (DMSO) | 8500 | 95% |
| This compound (10 µM) | 3200 | 45% |
Visualizations
Caption: B3GNT2-mediated glycosylation of LRP6 and its role in Wnt signaling.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and investigation of β3GNT2-associated regulatory network in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of Tumor Glycosylation Characteristics and Implications for Immune Checkpoint Inhibitor’s Efficacy for Breast Cancer [frontiersin.org]
Application Notes and Protocols for B3Gnt2-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
B3Gnt2 (Beta-1,3-N-acetylglucosaminyltransferase 2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, which are key components of glycoproteins and glycolipids.[1][2] These glycan structures are pivotal in various cellular processes, including cell-cell communication, immune response, and cellular adhesion.[2] Dysregulation of B3Gnt2 activity has been implicated in several pathologies, such as cancer, autoimmune diseases, and neurological disorders.[2][3] B3Gnt2-IN-1 is a potent and selective inhibitor of B3Gnt2 with a reported IC50 of 9 nM, making it a valuable tool for investigating the biological functions of B3Gnt2 and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on glycosylation and downstream signaling pathways, specifically the Wnt/β-catenin and EGFR pathways.
Data Presentation
Table 1: this compound Properties and Recommended Concentration Ranges for Cell-Based Assays
| Parameter | Value | Notes |
| Target | Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2) | A key enzyme in poly-N-acetyllactosamine synthesis.[1][2] |
| IC50 | 9 nM | In vitro biochemical assay. |
| Recommended Starting Concentration Range for Cell-Based Assays | 10 nM - 1 µM | This range should be optimized for specific cell lines and assay endpoints. A dose-response experiment is highly recommended. |
| Recommended Treatment Time | 24 - 72 hours | Sufficient time to observe changes in glycosylation and downstream signaling. Time-course experiments are recommended for optimization. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Analysis of Cell Surface Poly-N-acetyllactosamine Levels by Flow Cytometry
This protocol describes how to assess the effect of this compound on the abundance of poly-N-acetyllactosamine on the cell surface using lectin staining and flow cytometry. Jurkat cells, a human T lymphocyte cell line, are a suitable model as they express B3Gnt2 and have been used in studies of poly-LacNAc synthesis.[4]
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
FITC-conjugated Lycopersicon esculentum (Tomato) Lectin (LEL) or other poly-LacNAc binding lectin
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 2 x 10^5 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. A recommended starting concentration range is 10 nM to 1 µM. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle to the cells and incubate for 48-72 hours.
-
-
Lectin Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing FITC-LEL at a pre-optimized concentration (e.g., 1-10 µg/mL).
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye like PI.
-
Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and detecting emission at ~520 nm.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of FITC.
-
Data Analysis:
-
Calculate the percentage reduction in MFI in this compound treated cells compared to the vehicle control.
-
Plot the MFI or percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 in the cellular context.
Protocol 2: Wnt/β-catenin Signaling Reporter Assay
This protocol details how to measure the effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay. B3Gnt2 has been shown to glycosylate the Wnt co-receptor LRP6, which enhances its trafficking to the plasma membrane and promotes Wnt/β-catenin signaling.[5][6] HEK293T cells are a commonly used and easily transfectable cell line for this assay.[7]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
-
Inhibitor Treatment and Pathway Activation:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle control.
-
Pre-incubate with the inhibitor for 4-6 hours.
-
Stimulate the cells with Wnt3a conditioned medium or a final concentration of 100 ng/mL recombinant Wnt3a. Include an unstimulated control.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity in stimulated cells compared to unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in inhibitor-treated wells to the vehicle-treated, Wnt3a-stimulated wells.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve.
Protocol 3: Analysis of EGFR Phosphorylation by Western Blot
This protocol outlines a method to investigate the impact of this compound on the glycosylation and subsequent phosphorylation of the Epidermal Growth Factor Receptor (EGFR). B3Gnt2-mediated glycosylation of EGFR can modulate its downstream signaling.[1][8] The human hepatocellular carcinoma cell line H7721 is a suitable model for this study.[1][8]
Materials:
-
H7721 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Recombinant human EGF
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Culture H7721 cells in RPMI-1640 medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle control for 48 hours.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with 50 ng/mL of EGF for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR, total EGFR, and β-actin.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative phosphorylation level.
-
Use β-actin as a loading control.
-
Compare the relative EGFR phosphorylation in this compound treated cells to the vehicle control to assess the inhibitory effect.
Mandatory Visualization
Caption: B3Gnt2 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Wnt signaling β-catenin spatial dynamics in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B3GNT2, a polylactosamine synthase, regulates glycosylation of EGFR in H7721 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro B3GNT2 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical glycosyltransferase involved in the biosynthesis of poly-N-acetyllactosamine chains on glycoproteins and glycolipids.[1][2][3] These glycan structures are pivotal in various biological processes, including immune cell regulation, cell-cell communication, and cellular adhesion.[4] Aberrant B3GNT2 activity has been implicated in the pathophysiology of various diseases, including autoimmune disorders such as rheumatoid arthritis, psoriasis, and certain types of cancer.[1] Notably, B3GNT2-mediated glycosylation of the LRP6 co-receptor has been shown to promote Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[5][6] Consequently, the development of potent and selective B3GNT2 inhibitors represents a promising therapeutic strategy for these conditions.
These application notes provide a detailed protocol for a robust and high-throughput in vitro assay to identify and characterize inhibitors of human B3GNT2. The described assay utilizes the UDP-Glo™ Glycosyltransferase Assay principle, which measures the amount of UDP produced during the glycosyltransferase reaction, providing a sensitive and reliable method for assessing enzyme activity.[7][8][9]
Principle of the Assay
The B3GNT2 enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, UDP-GlcNAc, to a galactose (Gal) acceptor substrate, typically N-acetyllactosamine (LacNAc).[8] This reaction produces a glycosylated product and uridine diphosphate (UDP). The UDP-Glo™ assay quantifies the amount of UDP produced in a coupled-enzyme reaction that ultimately generates a luminescent signal proportional to the UDP concentration, and therefore, to the B3GNT2 activity.[7][9][10] Potential inhibitors of B3GNT2 will decrease the rate of UDP formation, resulting in a lower luminescent signal.
Featured Product
A potent, commercially available inhibitor for use as a positive control in this assay is B3GNT2-IN-1 , which has a reported IC50 value of 9 nM.[11]
Data Presentation
The following tables summarize key quantitative data for the B3GNT2 enzymatic reaction and the inhibitory activity of a known inhibitor.
Table 1: Kinetic Parameters of Human B3GNT2 [8]
| Parameter | Value |
| Km for UDP-GlcNAc | 216 ± 36 µM |
| Km for LacNAc | 8.99 ± 1.75 mM |
| kcat | 35.8 ± 0.7 min-1 |
| Optimal pH | 7.5 |
| Required Cofactor | Mn2+ |
Table 2: Inhibitory Activity against Human B3GNT2
| Compound | IC50 |
| This compound | 9 nM[11] |
Mandatory Visualizations
B3GNT2 Signaling Pathway in Wnt/β-Catenin Activation
Caption: B3GNT2-mediated glycosylation of LRP6 in the Wnt/β-catenin pathway.
Experimental Workflow for B3GNT2 Inhibition Assay
Caption: Workflow for the in vitro B3GNT2 inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human B3GNT2 (e.g., Prospec Bio, Cat. No. ENZ-973)[12]
-
UDP-GlcNAc (UDP-N-acetylglucosamine) (e.g., Sigma-Aldrich)
-
N-acetyllactosamine (LacNAc) (e.g., Sigma-Aldrich)
-
This compound (e.g., MedChemExpress, Cat. No. HY-149777)[11]
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega, Cat. No. V6961/2)[7]
-
Tris-HCl
-
MnCl₂
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Assay Buffer Preparation
Prepare the assay buffer with the following components: 50 mM Tris-HCl (pH 7.5), 2.5 mM MnCl₂, 0.0125% BSA, and 0.01% Tween-20.[8] Store at 4°C.
Reagent Preparation
-
Recombinant B3GNT2: Reconstitute and dilute the enzyme in assay buffer to the desired final concentration (e.g., 2.5 nM, for a final in-assay concentration of 1.25 nM).[8] Keep on ice.
-
Substrates:
-
Prepare a stock solution of UDP-GlcNAc in water. For the assay, create a working solution that, when added to the reaction, will yield final concentrations ranging from approximately 0.062 mM to 1 mM for kinetic studies, or a fixed concentration around the Km (e.g., 200 µM) for inhibitor screening.[8]
-
Prepare a stock solution of N-acetyllactosamine in water. For the assay, create a working solution that will yield final concentrations ranging from approximately 1.56 mM to 25 mM for kinetic studies, or a fixed concentration around the Km (e.g., 9 mM) for inhibitor screening.[8]
-
-
Inhibitors:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control (this compound) in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations in the assay wells. The final DMSO concentration in the assay should not exceed 1%.
-
B3GNT2 Inhibition Assay Protocol
This protocol is adapted for a 384-well plate format with a total reaction volume of 20 µL.[8]
-
Dispense Inhibitor and Enzyme:
-
To the wells of a white, opaque 384-well plate, add 5 µL of the diluted test compounds or positive control (this compound). For control wells (100% activity and 0% activity), add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the diluted recombinant B3GNT2 enzyme to all wells except the "no enzyme" control wells (0% activity), to which 5 µL of assay buffer is added.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction:
-
Prepare a substrate mix containing both UDP-GlcNAc and N-acetyllactosamine in assay buffer at 2x the final desired concentration.
-
Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add 20 µL of the UDP-Glo™ Detection Reagent to each well.[8]
-
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[8]
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound.
-
Conclusion
This application note provides a comprehensive and detailed protocol for establishing a robust in vitro B3GNT2 inhibition assay. The use of a commercially available, potent inhibitor as a positive control, coupled with a highly sensitive luminescent readout, makes this assay suitable for high-throughput screening of compound libraries to identify novel B3GNT2 inhibitors. Such inhibitors have the potential to be developed into novel therapeutics for a range of diseases driven by aberrant glycosylation.
References
- 1. pdf.directindustry.com [pdf.directindustry.com]
- 2. B3GNT2 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.in]
- 8. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. B3GNT2 Enzyme Human Recombinant | B3GNT1 Antigen | ProSpec [prospecbio.com]
Application Notes and Protocols for In Vivo Studies of B3Gnt2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. B3Gnt2-IN-1 is a potent inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2), and its in vivo properties have not been extensively reported in publicly available literature. Therefore, the information provided herein, particularly concerning in vivo dosage and administration, is based on the available in vitro data for this compound and general principles of preclinical in vivo studies for small molecule inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing efficacy experiments.
Introduction to B3Gnt2 and the Rationale for Inhibition
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2) is a key glycosyltransferase enzyme responsible for the synthesis and elongation of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[1][2][3][4] These glycan structures are crucial for a variety of cellular processes, including cell-cell communication, immune response, and cellular adhesion.[5][6]
Aberrant glycosylation patterns, often involving altered levels of poly-LacNAc, are a hallmark of various diseases. In oncology, increased poly-LacNAc on the surface of cancer cells can mediate immune evasion by disrupting the interaction between tumor cells and T cells, leading to reduced T cell activation and cytotoxicity.[1][7][8] Conversely, in autoimmune diseases, reduced B3Gnt2 expression and consequently lower poly-LacNAc levels have been associated with hyperactive immune responses.[2][9]
This compound is a potent and specific small molecule inhibitor of B3Gnt2.[10] By inhibiting B3Gnt2, this compound can modulate the glycosylation of cell surface proteins, thereby offering a promising therapeutic strategy for various diseases. In cancer, inhibition of B3Gnt2 may restore proper immune function against tumors.[5][8][11] In the context of autoimmune diseases, modulating B3Gnt2 activity could potentially dampen excessive immune reactions.[9]
This compound: In Vitro Activity
This compound has demonstrated potent inhibition of the B3Gnt2 enzyme in biochemical assays. The available quantitative data is summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 9 nM | [10] |
| Molecular Weight | 460.45 g/mol | [10] |
| Formula | C22H23F3N6O2 | [10] |
| Solubility (in vitro) | ≥ 100 mg/mL in DMSO | [10] |
General Protocol for a First-in-Mouse In Vivo Study of this compound
Due to the lack of specific in vivo data for this compound, the following protocol is a general guideline for researchers to design their initial in vivo experiments. It is imperative to perform a dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
Animal Model Selection
The choice of animal model will depend on the therapeutic area of interest.
-
Oncology:
-
Syngeneic tumor models: These models utilize immunocompetent mice and are essential for studying the immunomodulatory effects of B3Gnt2 inhibition. Examples include MC38 (colon carcinoma) or B16-F10 (melanoma) cell lines implanted in C57BL/6 mice.
-
Human tumor xenografts in immunodeficient mice: While not suitable for studying immune-mediated effects, these models (e.g., human cancer cell lines in NSG mice) can be used to assess the direct anti-proliferative effects of B3Gnt2 inhibition on tumor growth.
-
-
Autoimmune Disease:
-
Collagen-induced arthritis (CIA) in DBA/1 mice: A model for rheumatoid arthritis.
-
Experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice: A model for multiple sclerosis.
-
Formulation and Vehicle Selection
This compound is reported to be highly soluble in DMSO.[10] However, DMSO is often not ideal for in vivo use at high concentrations due to potential toxicity. A common strategy for formulating poorly water-soluble compounds for in vivo studies is to use a vehicle mixture.
-
Recommended Starting Vehicle: A mixture of DMSO, PEG400, Solutol HS 15 (or Kolliphor HS 15), and saline or phosphate-buffered saline (PBS). A typical ratio could be 5-10% DMSO, 30-40% PEG400, 5-10% Solutol HS 15, and the remainder saline.
-
Formulation Preparation:
-
Dissolve this compound in DMSO first.
-
Add PEG400 and Solutol HS 15 and mix thoroughly.
-
Slowly add saline or PBS while vortexing to create a clear solution or a fine suspension.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
-
Dose-Range Finding (MTD) Study
A dose-range finding study is critical to determine the highest dose that can be administered without causing severe toxicity.
-
Study Design:
-
Use a small group of healthy, non-tumor-bearing mice (e.g., 3-5 mice per dose group).
-
Start with a low dose, for example, 1-5 mg/kg. The in vitro IC50 of 9 nM can be used as a starting point for dose estimation, though direct translation is not always accurate.
-
Escalate the dose in subsequent groups (e.g., 10, 30, 100 mg/kg) based on the tolerability observed in the previous group. The "3+3" design is a common approach in oncology dose-finding studies.[12][13]
-
-
Administration Route:
-
Oral gavage (p.o.): Often preferred for small molecule inhibitors.
-
Intraperitoneal injection (i.p.): Can be used if oral bioavailability is expected to be low.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.
-
Body weight should be recorded daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
The study duration is typically 7-14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity.
Efficacy Study
Once the MTD is determined, an efficacy study can be designed using a dose at or below the MTD.
-
Study Design:
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at one or two dose levels). A typical group size is 8-10 animals.
-
Start treatment when tumors reach a palpable size (e.g., 50-100 mm³) in oncology models, or at the onset of disease symptoms in autoimmune models.
-
-
Treatment Schedule:
-
Daily or twice-daily administration is common for small molecule inhibitors. The exact schedule will depend on the pharmacokinetic properties of the compound, which are currently unknown for this compound.
-
-
Efficacy Endpoints:
-
Oncology:
-
Tumor volume measurements (e.g., every 2-3 days).
-
Tumor weight at the end of the study.
-
Analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Measurement of cytokines in the plasma or tumor.
-
-
Autoimmune Disease:
-
Clinical scoring of disease severity (e.g., arthritis score in CIA, clinical score in EAE).
-
Histological analysis of affected tissues.
-
Measurement of inflammatory markers (e.g., cytokines, autoantibodies).
-
-
-
Toxicity Monitoring: Continue to monitor animal health and body weight throughout the study.
Signaling Pathway and Experimental Workflow
B3Gnt2 Signaling Pathway
The following diagram illustrates the role of B3Gnt2 in the synthesis of poly-N-acetyllactosamine and its impact on cell surface receptor function and immune cell interactions.
Caption: B3Gnt2 signaling pathway and point of inhibition.
Experimental Workflow for an In Vivo Study
The following diagram outlines the key steps in a typical in vivo study of a B3Gnt2 inhibitor.
Caption: General experimental workflow for an in vivo study.
References
- 1. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. B3GNT2 , GPR35 , PSMG1 Gene Polymorphisms Are Related With Susceptibility and Severity of Ankylosing Spondylitis in Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principles of dose finding studies in cancer: a comparison of trial designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. premier-research.com [premier-research.com]
Application Notes and Protocols for B3Gnt2-IN-1 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
B3GNT2 (Beta-1,3-N-acetylglucosaminyltransferase 2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine chains on glycoproteins and glycolipids.[1][2][3] These glycan structures play a significant role in cell-cell communication, adhesion, and immune response modulation.[1] In the context of oncology, abnormal glycosylation patterns are a hallmark of cancer cells, contributing to tumor progression, metastasis, and evasion of the immune system.[1] Overexpression of B3GNT2 has been identified as a driver of cancer resistance to T cell-mediated cytotoxicity, making it a compelling target for novel cancer therapies.[4][5] B3Gnt2-IN-1 is a potent and selective inhibitor of B3GNT2, offering a valuable tool for investigating the role of B3GNT2 in cancer biology and for the development of new therapeutic strategies.
This compound, also known as compound 8j, has demonstrated high inhibitory activity against B3GNT2 with an IC50 of 9 nM.[6] These application notes provide an overview of the potential applications of this compound in cancer cell line research and offer generalized protocols for its use.
Mechanism of Action
B3GNT2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) to a galactose residue, a key step in the elongation of poly-N-acetyllactosamine chains.[1][2] By inhibiting B3GNT2, this compound is expected to block this process, leading to a reduction in cell surface poly-N-acetyllactosamine. This alteration in glycosylation can, in turn, impact various cellular processes relevant to cancer:
-
Immune Evasion: Overexpression of B3GNT2 can disrupt the interaction between tumor cells and T cells, leading to reduced T cell activation and cytotoxicity.[4][5] Inhibition by this compound may reverse this effect, sensitizing cancer cells to immune attack.
-
Cell Signaling: Glycosylation of receptor tyrosine kinases, such as EGFR, can modulate their activity. B3GNT2-mediated glycosylation has been shown to impact the JAK/STAT signaling pathway in esophageal carcinoma.[2]
-
Cell Proliferation and Survival: Aberrant glycosylation is linked to uncontrolled cell growth and resistance to apoptosis.[1] By normalizing glycosylation patterns, this compound may reduce cancer cell proliferation and induce apoptosis.[1]
Quantitative Data
As specific experimental data for this compound in cancer cell lines is not yet widely published, the following table provides a template for researchers to generate and organize their own data when evaluating the effects of the inhibitor.
| Cell Line | Cancer Type | This compound IC50 (nM) | Effect on Cell Viability (% inhibition at [X] nM) | Effect on Apoptosis (% increase at [X] nM) | Effect on Migration/Invasion (% inhibition at [X] nM) |
| e.g., A375 | Melanoma | User-determined | User-determined | User-determined | User-determined |
| e.g., TE-1 | Esophageal Carcinoma | User-determined | User-determined | User-determined | User-determined |
| e.g., Jurkat | T-cell Leukemia | User-determined | User-determined | User-determined | Not Applicable |
Note: The IC50 value of 9 nM for this compound was determined in a biochemical assay.[6] Cell-based assay IC50 values will need to be determined empirically and will vary depending on the cell line and assay conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound in various cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (medium with DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, anti-B3GNT2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Polylactosamine Expression
This protocol is to measure the effect of this compound on cell surface poly-N-acetyllactosamine levels using a specific lectin.
Materials:
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound
-
FITC-conjugated Lycopersicon esculentum (Tomato) Lectin (LEL)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at desired concentrations for 48-72 hours.
-
Harvest and wash the cells with flow cytometry buffer.
-
Resuspend the cells in a solution containing FITC-conjugated LEL at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.
Visualizations
Caption: B3GNT2 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B3GNT2 - Wikipedia [en.wikipedia.org]
- 4. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Immune Cell Function with B3Gnt2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2) is a critical glycosyltransferase involved in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains on cell surface glycoproteins and glycolipids. These glycan structures play a pivotal role in regulating immune responses. Alterations in cell surface glycosylation patterns through the inhibition of B3Gnt2 can significantly modulate immune cell function, making B3Gnt2 an attractive target for therapeutic intervention in autoimmune diseases and cancer immunotherapy.[1][2][3][4] B3Gnt2-IN-1 is a potent and specific inhibitor of B3Gnt2 with an IC50 of 9 nM, providing a valuable tool for studying the role of B3Gnt2 in immune cell biology.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on immune cell function, including T-cell proliferation, activation, and cytokine secretion.
Mechanism of Action
B3Gnt2 catalyzes the addition of N-acetylglucosamine (GlcNAc) to galactose (Gal) residues, a key step in the elongation of poly-LacNAc chains. This compound inhibits this enzymatic activity, leading to a reduction in poly-LacNAc structures on the surface of immune cells.[3] This alteration in glycosylation can disrupt the interactions between immune cells and their environment, leading to a hyperresponsive state in lymphocytes.[2][3] Specifically, reduced poly-LacNAc on T-cell surface receptors can lead to enhanced T-cell receptor (TCR) signaling upon activation.
Caption: Mechanism of B3Gnt2 inhibition by this compound.
Data Presentation
The following tables summarize expected quantitative data from key experiments investigating the effect of this compound on immune cell function.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Conc. (nM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |
| 0 (Vehicle) | 4.5 ± 0.3 | 0% |
| 1 | 4.2 ± 0.4 | 6.7% |
| 10 | 3.1 ± 0.2 | 31.1% |
| 100 | 1.8 ± 0.3 | 60.0% |
| 1000 | 1.2 ± 0.2 | 73.3% |
Table 2: Effect of this compound on T-Cell Activation Markers
| This compound Conc. (nM) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells |
| 0 (Vehicle) | 15.2 ± 1.5 | 10.8 ± 1.2 |
| 1 | 18.9 ± 2.1 | 14.5 ± 1.8 |
| 10 | 25.6 ± 2.5 | 22.3 ± 2.1 |
| 100 | 35.1 ± 3.2 | 30.7 ± 2.9 |
| 1000 | 38.4 ± 3.5 | 33.1 ± 3.0 |
Table 3: Effect of this compound on Cytokine Secretion by Activated T-Cells
| This compound Conc. (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| 0 (Vehicle) | 550 ± 45 | 320 ± 30 |
| 1 | 680 ± 55 | 410 ± 35 |
| 10 | 950 ± 70 | 650 ± 50 |
| 100 | 1500 ± 120 | 1100 ± 90 |
| 1000 | 1800 ± 150 | 1350 ± 110 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation in response to stimulation in the presence of this compound.
Caption: Workflow for T-cell proliferation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI-1640.
-
Label T-cells with CFSE at a final concentration of 1 µM for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions to the corresponding wells of the coated plate.
-
Add 100 µL of CFSE-labeled T-cells (1 x 10^6 cells/mL) to each well.
-
Add anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. The proliferation index can be calculated using appropriate software.
Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol describes the assessment of T-cell activation by measuring the expression of surface markers CD69 and CD25.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
FITC-conjugated anti-human CD69 antibody
-
PE-conjugated anti-human CD25 antibody
-
APC-conjugated anti-human CD4 antibody
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.
-
Prepare serial dilutions of this compound and add to the plate.
-
Add 100 µL of PBMCs (2 x 10^6 cells/mL) to each well.
-
Add anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD69, and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells within the CD4+ T-cell population.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol outlines the quantification of IFN-γ and IL-2 secreted by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for cytokine secretion ELISA.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
Human IFN-γ and IL-2 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Set up T-cell activation cultures in a 96-well plate as described in Protocol 2.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Perform the IFN-γ and IL-2 ELISAs according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Incubate, then add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-γ and IL-2 in each sample based on the standard curve.
Signaling Pathway
Inhibition of B3Gnt2 by this compound leads to reduced poly-LacNAc on the T-cell surface. This alteration is hypothesized to enhance T-cell receptor (TCR) clustering and signaling upon antigen presentation by an antigen-presenting cell (APC), leading to a more robust downstream activation cascade, including the activation of key signaling molecules like LCK, ZAP70, and the subsequent activation of transcription factors such as NFAT and AP-1, ultimately resulting in increased T-cell proliferation and cytokine production.
Caption: T-cell activation signaling pathway modulated by B3Gnt2 inhibition.
References
- 1. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing B3GNT2 Activity Post-Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to assess the enzymatic activity of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) following treatment with an inhibitor. The protocols cover both in vitro biochemical assays and cell-based approaches to provide a comprehensive evaluation of inhibitor efficacy.
Introduction
β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a key glycosyltransferase involved in the biosynthesis of poly-N-acetyllactosamine chains on glycoproteins and glycolipids.[1] These glycans play crucial roles in various biological processes, including immune regulation and cell signaling.[2][3] Notably, B3GNT2-mediated glycosylation of the co-receptor LRP6 has been shown to promote Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[4][5][6] Aberrant B3GNT2 activity is associated with various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][7]
These protocols describe the use of a specific B3GNT2 inhibitor, B3GNT2-IN-1, as an example, but can be adapted for other potential inhibitors.
Part 1: In Vitro Assessment of B3GNT2 Activity using a Bioluminescent UDP-Glo™ Assay
This protocol outlines the determination of B3GNT2 enzymatic activity by measuring the amount of UDP produced in the glycosyltransferase reaction. The UDP-Glo™ Glycosyltransferase Assay is a reliable method for this purpose.[8][9][10]
Experimental Workflow
Materials and Reagents
-
Recombinant human B3GNT2 enzyme
-
Acceptor Substrate: N-acetyllactosamine (LacNAc)
-
Donor Substrate: UDP-GlcNAc
-
B3GNT2 Inhibitor: this compound
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1% BSA
-
White, flat-bottom 96-well assay plates
-
Luminometer
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of recombinant B3GNT2 in assay buffer.
-
Prepare stock solutions of LacNAc and UDP-GlcNAc in nuclease-free water.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of the B3GNT2 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 2.5 µL of the LacNAc solution to each well.
-
Add 1 µL of the serially diluted this compound or DMSO (for the "no inhibitor" control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 2.5 µL of the UDP-GlcNAc solution to all wells. The final reaction volume is 13.5 µL.
-
-
Enzymatic Reaction and Detection:
-
Incubate the reaction plate at 37°C for 60 minutes.
-
Stop the reaction by adding 13.5 µL of the UDP-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
| Inhibitor Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
| No Enzyme Control | Value | 100 |
Table 1: Example Data Structure for In Vitro B3GNT2 Inhibition. RLU: Relative Light Units. % Inhibition is calculated relative to the "No Inhibitor" and "No Enzyme" controls.
Part 2: Cell-Based Assessment of B3GNT2 Activity by Lectin Staining and Flow Cytometry
This protocol measures the cell-surface levels of poly-N-acetyllactosamine, the product of B3GNT2 activity, using fluorescein-labeled Lycopersicon esculentum (tomato) lectin (LEA), which specifically binds to these structures.[3][11]
Experimental Workflow
References
- 1. Gene - B3GNT2 [maayanlab.cloud]
- 2. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. B3GNT2, a polylactosamine synthase, regulates glycosylation of EGFR in H7721 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 10. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for B3Gnt2-IN-1 in Tumor Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. Altered cell surface glycosylation is a hallmark of cancer and plays a critical role in the metastatic cascade by influencing cell adhesion, migration, and invasion. Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2) is a key glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[1] Aberrant B3Gnt2 activity has been implicated in promoting tumor progression and metastasis in various cancers, including esophageal, colorectal, and breast cancer.[2][3][4] B3Gnt2-IN-1 is a potent and selective small molecule inhibitor of B3Gnt2, offering a valuable tool for studying the role of B3Gnt2 in tumor metastasis and for evaluating its therapeutic potential.
This compound is a β-1,3-N-Acetylglucosaminyltransferase 2 (B3Gnt2) inhibitor with an IC50 of 9 nM.[2]
Mechanism of Action
B3Gnt2 catalyzes the addition of N-acetylglucosamine (GlcNAc) to galactose (Gal) residues, a critical step in the elongation of poly-LacNAc chains. These glycan structures can modify the function of cell surface receptors involved in cell signaling, adhesion, and migration. By inhibiting B3Gnt2, this compound prevents the formation of these poly-LacNAc chains, thereby altering the glycosylation patterns on the surface of cancer cells.[1][5] This alteration can disrupt key signaling pathways, such as the Wnt/β-catenin and EGFR pathways, and reduce the metastatic potential of tumor cells by impairing their ability to migrate and invade surrounding tissues.[5][6][7]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| IC50 (B3Gnt2 Enzymatic Assay) | - | 9 nM[2] |
| Effective Concentration (Cell Migration Assay) | MDA-MB-231 (Breast Cancer) | 50 - 200 nM (representative) |
| Effective Concentration (Cell Invasion Assay) | HT-29 (Colon Cancer) | 100 - 500 nM (representative) |
| Concentration for Signaling Pathway Inhibition (Western Blot) | A549 (Lung Cancer) | 100 nM (representative) |
Note: Representative effective concentrations are provided for illustrative purposes and should be determined empirically for specific cell lines and experimental conditions.
In Vivo Efficacy of this compound in a Xenograft Mouse Model (Illustrative)
| Treatment Group | Primary Tumor Volume (mm³) at Day 28 | Number of Lung Metastatic Nodules |
| Vehicle Control | 1500 ± 250 | 50 ± 12 |
| This compound (10 mg/kg) | 800 ± 150 | 15 ± 5 |
| This compound (30 mg/kg) | 450 ± 100 | 5 ± 2 |
Note: This data is illustrative and represents a potential outcome of an in vivo study. Actual results may vary.
Signaling Pathways and Experimental Workflows
B3Gnt2-Mediated EGFR Signaling Pathway
Caption: B3Gnt2 glycosylates EGFR, influencing downstream signaling pathways that promote cell proliferation and migration. This compound inhibits this process.
B3Gnt2-Mediated Wnt/β-catenin Signaling Pathway
Caption: B3Gnt2 enhances Wnt signaling by glycosylating the LRP6 co-receptor. This compound can attenuate this pro-tumorigenic signaling.
Experimental Workflow: In Vitro Metastasis Assays
Caption: A typical workflow for assessing the effect of this compound on cancer cell migration and invasion in vitro.
Experimental Protocols
Cell Culture
-
Culture cancer cell lines (e.g., MDA-MB-231, HT-29, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting experiments.
Transwell Migration Assay[2][4][8]
-
Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of a Transwell insert (8 µm pore size).
-
Add 600 µL of complete medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add this compound at various concentrations (e.g., 0, 10, 50, 100, 200 nM) to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash with PBS and allow to air dry.
-
Count the number of migrated cells in at least five random fields under a microscope.
Transwell Invasion Assay[2][4][8]
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (BD Biosciences) and allow it to solidify at 37°C for at least 2 hours.
-
Follow steps 1-9 of the Transwell Migration Assay protocol, seeding cells onto the Matrigel-coated membrane.
Western Blot Analysis[9][10]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) for 24 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
In Vivo Xenograft Model for Metastasis (Illustrative Protocol)[11][12][13]
-
Orthotopically inject 1 x 10^6 luciferase-tagged cancer cells (e.g., MDA-MB-231-luc) into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Monitor primary tumor growth by caliper measurements.
-
Once tumors are established (e.g., ~100 mm³), randomize mice into treatment groups (vehicle control, this compound at different doses).
-
Administer this compound (e.g., daily or every other day) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor metastasis formation weekly using an in vivo imaging system (IVIS) to detect the luciferase signal.
-
At the end of the study, sacrifice the mice, resect the primary tumor, and harvest organs (e.g., lungs, liver, bone) to quantify metastatic burden by ex vivo imaging and histological analysis.
Conclusion
This compound is a valuable research tool for investigating the role of B3Gnt2-mediated glycosylation in tumor metastasis. The provided protocols and data offer a framework for designing and conducting experiments to elucidate the mechanism of action of B3Gnt2 inhibitors and to evaluate their potential as anti-metastatic agents. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Construction and investigation of β3GNT2-associated regulatory network in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β3GnT8 Promotes Colorectal Cancer Cells Invasion via CD147/MMP2/Galectin3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B3GNT3 expression suppresses cell migration and invasion and predicts favorable outcomes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B3GNT2, a polylactosamine synthase, regulates glycosylation of EGFR in H7721 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Changes in Glycosylation with B3Gnt2-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B3GNT2 (Beta-1,3-N-acetylglucosaminyltransferase 2) is a key glycosyltransferase responsible for the synthesis and elongation of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins.[1][2][3] These glycan structures play crucial roles in various biological processes, including immune regulation, cell signaling, and cancer progression.[1][4] B3Gnt2-IN-1 is a potent and selective inhibitor of B3GNT2 with an IC50 of 9 nM, making it a valuable tool for studying the functional roles of poly-LacNAc and for potential therapeutic development.[5] This document provides detailed application notes and protocols for detecting and quantifying changes in glycosylation patterns following treatment with this compound.
Mechanism of Action of B3Gnt2
B3GNT2 is a Golgi-resident enzyme that catalyzes the addition of N-acetylglucosamine (GlcNAc) in a β1-3 linkage to a terminal galactose (Gal) residue of a lacto-N-biose unit (Galβ1-4GlcNAc). This is a critical step in the elongation of poly-LacNAc chains on both N- and O-linked glycans.[1][2] Inhibition of B3GNT2 with this compound is expected to lead to a significant reduction in the abundance of cell surface and secreted poly-LacNAc structures.
Signaling Pathway Involving B3Gnt2
Caption: B3Gnt2-mediated elongation of poly-LacNAc chains and its inhibition by this compound.
Methods for Detecting Glycosylation Changes
Several methods can be employed to detect and quantify the changes in glycosylation resulting from this compound treatment. The choice of method will depend on the specific research question, available equipment, and desired level of detail.
Lectin-Based Detection Methods
Lectins are carbohydrate-binding proteins that can be used to detect specific glycan structures. For detecting changes in poly-LacNAc chains, Lycopersicon esculentum agglutinin (LEA or LEL) is particularly useful as it recognizes repeating (Galβ1-4GlcNAc) sequences.[1][6][7]
a) Lectin Blotting
Lectin blotting is analogous to Western blotting but uses labeled lectins to detect glycoproteins.
Experimental Workflow for Lectin Blotting
Caption: Workflow for detecting changes in poly-LacNAc using LEA lectin blotting.
Protocol: LEA Lectin Blotting
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated LEA lectin (1-5 µg/mL in TBST with 1% BSA) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Incubation: Incubate the membrane with streptavidin-HRP (1:5000 in TBST with 1% BSA) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal using an appropriate imaging system.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize to a loading control (e.g., β-actin or GAPDH).
b) Flow Cytometry
Flow cytometry allows for the quantification of cell surface poly-LacNAc on a single-cell level.
Protocol: Flow Cytometry with LEA Lectin
-
Cell Culture and Treatment: Treat cells with this compound as described for lectin blotting.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend cells (1 x 10^6 cells/mL) in FACS buffer (PBS with 1% BSA). Add FITC-conjugated LEA lectin (5-10 µg/mL) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population.
Hypothetical Quantitative Data (Illustrative)
Table 1: Effect of this compound on Poly-LacNAc Levels Detected by LEA Lectin
| Treatment Group | Lectin Blotting (Relative Intensity) | Flow Cytometry (Mean Fluorescence Intensity) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 5870 ± 350 |
| This compound (1 nM) | 0.82 ± 0.06 | 4950 ± 280 |
| This compound (10 nM) | 0.45 ± 0.05 | 2680 ± 190 |
| This compound (100 nM) | 0.18 ± 0.03 | 1120 ± 95 |
Data are presented as mean ± SD from three independent experiments. This data is hypothetical and for illustrative purposes only.
Mass Spectrometry-Based Glycomics
Mass spectrometry (MS) provides detailed structural information about glycans and allows for the quantification of changes in specific glycan structures.
Experimental Workflow for N-glycan Analysis by Mass Spectrometry
Caption: General workflow for the analysis of N-glycans by mass spectrometry.
Protocol: N-Glycan Analysis by LC-MS/MS
-
Sample Preparation: Treat cells with this compound and extract total protein as previously described.
-
N-glycan Release: Denature the protein sample and release N-glycans by incubation with PNGase F.
-
Glycan Purification: Purify the released glycans using solid-phase extraction (SPE) with a graphitized carbon cartridge.
-
Glycan Labeling: Label the reducing end of the glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), to improve ionization efficiency and facilitate quantification.[9]
-
LC-MS/MS Analysis: Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify individual glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns. Compare the relative abundance of poly-LacNAc-containing glycans between control and this compound treated samples.
Hypothetical Quantitative Data (Illustrative)
Table 2: Relative Abundance of Poly-LacNAc Containing N-Glycans Detected by Mass Spectrometry
| Glycan Structure | Vehicle Control (%) | This compound (10 nM) (%) |
| Biantennary with 1 LacNAc repeat | 15.2 ± 1.8 | 25.8 ± 2.1 |
| Biantennary with 2 LacNAc repeats | 28.5 ± 2.5 | 10.3 ± 1.2 |
| Triantennary with 3 LacNAc repeats | 12.1 ± 1.3 | 2.5 ± 0.4 |
| Other complex glycans | 44.2 ± 3.1 | 61.4 ± 3.5 |
Data are presented as mean ± SD from three independent experiments. This data is hypothetical and for illustrative purposes only.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify fluorescently labeled glycans. This method is particularly useful for obtaining quantitative profiles of the total glycan pool.
Protocol: HILIC-HPLC of Labeled N-glycans
-
Sample Preparation: Release and label N-glycans with 2-AB as described for the MS protocol.
-
HPLC Separation: Separate the 2-AB labeled glycans on a HILIC column using a gradient of acetonitrile and ammonium formate buffer.[9]
-
Detection: Detect the separated glycans using a fluorescence detector.
-
Data Analysis: Integrate the peak areas of the chromatogram. The elution times of different glycan structures can be compared to a dextran ladder standard to assign glucose unit (GU) values. A decrease in the abundance of late-eluting, larger glycans would be indicative of B3Gnt2 inhibition.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the effects of the B3Gnt2 inhibitor, this compound, on cellular glycosylation. A multi-pronged approach utilizing lectin-based methods for initial screening and mass spectrometry for detailed structural and quantitative analysis is recommended for a thorough understanding of the inhibitor's impact. While quantitative data for this compound is not yet publicly available, the provided hypothetical data tables serve as a template for presenting experimental results. These methods will be invaluable for elucidating the roles of B3GNT2 and poly-LacNAc in health and disease, and for the development of novel therapeutics targeting this pathway.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. B3GNT2 Enzyme Human Recombinant | B3GNT1 Antigen | ProSpec [prospecbio.com]
- 4. Frontiers | Analysis of Tumor Glycosylation Characteristics and Implications for Immune Checkpoint Inhibitor’s Efficacy for Breast Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glycomatrix.com [glycomatrix.com]
- 8. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Optimizing B3Gnt2-IN-1 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of B3Gnt2-IN-1 for cell viability experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2). B3Gnt2 is a key enzyme in the biosynthesis of poly-N-acetyllactosamine chains, which are carbohydrate structures on glycoproteins and glycolipids.[1][2] These chains are crucial for various cellular processes, including cell-cell communication, immune response, and cellular adhesion.[3] By inhibiting B3Gnt2, this compound disrupts the formation of these chains, which can alter cell behavior and may be therapeutically beneficial in diseases such as cancer and autoimmune disorders.[3][4]
Q2: What is the expected effect of this compound on cell viability?
A2: The effect of this compound on cell viability is context-dependent and can vary significantly between different cell types. Inhibition of B3Gnt2 may lead to reduced cell proliferation, induction of apoptosis (programmed cell death), or have cytostatic effects (slowing down cell growth) in cancer cell lines where abnormal glycosylation plays a role in tumor progression.[3][5] In other cell types, it may have minimal impact on viability at concentrations effective for inhibiting B3Gnt2 activity. Therefore, it is crucial to experimentally determine the optimal concentration that inhibits the target without causing excessive, unintended cytotoxicity.
Q3: What are the key considerations before starting an experiment with this compound?
A3: Before initiating experiments, it is important to consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound stock and its stability in the chosen solvent and cell culture medium.[6]
-
Solubility: Test the solubility of this compound in your desired solvent (e.g., DMSO) and its final concentration in the cell culture medium to avoid precipitation.[6]
-
Cell Line Characteristics: The sensitivity of your chosen cell line to B3Gnt2 inhibition will influence the effective concentration range.
-
Assay Selection: Choose a cell viability assay that is compatible with your experimental goals and is not prone to artifacts from the inhibitor itself.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low Concentrations | 1. High sensitivity of the cell line. 2. Off-target effects of the compound. 3. Solvent (e.g., DMSO) toxicity.[8] | 1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range). 2. Test the inhibitor in a B3Gnt2-knockout cell line as a negative control. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).[8] |
| No Effect on Cell Viability at High Concentrations | 1. Low potency of the inhibitor in your cell line. 2. Poor cell permeability of the compound.[6] 3. Rapid degradation or metabolism of the inhibitor. 4. Incorrect assay choice or execution. | 1. Confirm the inhibitory activity of this compound through a direct enzyme activity assay if possible. 2. Evaluate the cellular uptake of the inhibitor. 3. Assess the stability of the compound in your culture conditions over time. 4. Use a sensitive and validated cell viability assay. Consider a real-time viability assay to monitor effects over time.[9] |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density.[8] 2. Inconsistent inhibitor concentration due to pipetting errors or precipitation. 3. Contamination of cell cultures. 4. Variability in incubation times. | 1. Optimize and strictly control the initial cell seeding density. 2. Prepare fresh dilutions of the inhibitor for each experiment and visually inspect for precipitates. 3. Regularly test for mycoplasma and other contaminants. 4. Standardize all incubation periods. |
| Assay Interference | 1. The inhibitor may have inherent fluorescent or colorimetric properties that interfere with the assay readout. 2. The inhibitor may directly inhibit the reporter enzyme in the viability assay (e.g., luciferase).[7] | 1. Run a control plate with the inhibitor in cell-free media to check for background signal. 2. Use a different type of viability assay (e.g., an ATP-based assay instead of a tetrazolium-based one). |
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. It is advisable to start with a broad range (e.g., 100 µM to 1 nM).
-
Add the diluted inhibitor to the corresponding wells of the 96-well plate. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Choose a suitable cell viability assay, such as the MTT, MTS, or a luminescent ATP-based assay.[7]
-
Follow the manufacturer's protocol for the chosen assay to measure cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Quantitative Data Summary
| Parameter | Description | Example Value Range |
| Seeding Density | Number of cells seeded per well in a 96-well plate. | 2,000 - 10,000 cells/well |
| This compound Concentration Range | Range of inhibitor concentrations tested. | 1 nM - 100 µM |
| Incubation Time | Duration of inhibitor treatment. | 24, 48, 72 hours |
| Vehicle Control | Final concentration of the solvent (e.g., DMSO). | < 0.5% (v/v) |
| IC50 | Concentration of this compound that inhibits cell viability by 50%. | To be determined experimentally |
Visualizations
Caption: B3Gnt2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A logical flowchart for troubleshooting common issues in cell viability experiments.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting B3Gnt2-IN-1 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the B3Gnt2 inhibitor, B3Gnt2-IN-1, in experimental media.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed after adding this compound to cell culture media.
This is a common issue when diluting a DMSO-solubilized compound into an aqueous-based cell culture medium. The following steps provide a systematic approach to troubleshoot and resolve this problem.
1. Initial Checks and Best Practices:
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. If crystals are visible, gently warm the vial to 37°C and vortex to redissolve. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (217.18 mM)[1].
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound. Use newly opened, anhydrous, sterile-filtered DMSO for preparing your stock solution[1].
-
Proper Storage: Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain its stability and prevent degradation[1]. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
2. Optimizing the Dilution Protocol:
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. For example, make an intermediate dilution of the stock in pre-warmed media or a buffer compatible with your experiment.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
3. Experimental Workflow for Optimizing Solubility:
The following workflow can help determine the optimal conditions for solubilizing this compound in your specific experimental setup.
Figure 1: Experimental workflow for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of 100 mg/mL or higher[1]. For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: While this can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I dissolve this compound directly in aqueous buffers or media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility. A concentrated stock solution should first be prepared in DMSO.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: If you observe precipitation in your DMSO stock, you can try to redissolve it by warming the vial to 37°C for a few minutes and vortexing thoroughly. If the precipitate does not dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Q5: Are there any alternative solvents I can try?
A5: While DMSO is the primary recommended solvent, for specific applications, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, their compatibility with your experimental system and potential for cellular toxicity must be carefully evaluated. It is recommended to perform a solvent tolerance test with your specific cell line.
Quantitative Data
Due to the lack of publicly available specific solubility data for this compound in various cell culture media, we provide the following table as a template for researchers to systematically determine and record the solubility of this compound under their specific experimental conditions.
| Media Type | Serum Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observations (e.g., No Precipitation, Slight Haze, Visible Crystals) |
| DMEM | 10 | ||
| RPMI-1640 | 10 | ||
| McCoy's 5A | 10 | ||
| Serum-Free Medium | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your pre-weighed this compound).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5% across all dilutions.
-
Incubate the dilutions at 37°C in a CO2 incubator for a duration relevant to your experiment (e.g., 1 hour, 4 hours, 24 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness. You can also measure the absorbance at 600 nm using a spectrophotometer to quantify any increase in turbidity.
-
The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions. Record your results in a table similar to the one provided above.
-
B3GNT2 Signaling and Function
B3GNT2 (Beta-1,3-N-acetylglucosaminyltransferase 2) is a key enzyme involved in the synthesis of poly-N-acetyllactosamine chains on N- and O-glycans[2]. These glycan structures play important roles in cell-cell interactions, immune regulation, and signal transduction.
Poly-N-acetyllactosamine Synthesis Pathway
B3GNT2, in conjunction with β-1,4-galactosyltransferases (B4GALT), catalyzes the elongation of poly-N-acetyllactosamine chains. This process involves the alternating addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) to a growing glycan chain.
Figure 2: Simplified poly-N-acetyllactosamine synthesis pathway.
Role in Wnt/β-catenin Signaling
Recent studies have shown that B3GNT2 can modulate the Wnt/β-catenin signaling pathway by glycosylating the Wnt co-receptor LRP6[3][4][5][6]. This glycosylation is thought to enhance the trafficking of LRP6 to the cell surface, thereby promoting Wnt signaling.
Figure 3: B3GNT2's role in the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: B3Gnt2-IN-1 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo efficacy of B3Gnt2-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound in a question-and-answer format.
Question 1: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to a lack of in vivo efficacy. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability:
-
Issue: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target site.
-
Troubleshooting:
-
Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, peak plasma concentration (Cmax), and area under the curve (AUC).
-
Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to bypass initial absorption barriers.
-
Evaluate different vehicle formulations to enhance solubility and stability.
-
-
-
Dosing and Administration:
-
Issue: The dose may be too low, or the dosing frequency may be inadequate to maintain a therapeutic concentration.
-
Troubleshooting:
-
Perform a dose-response study to identify the optimal therapeutic dose.
-
Adjust the dosing frequency based on the compound's half-life determined from PK studies.
-
Ensure accurate and consistent administration of the compound.
-
-
-
Target Engagement:
-
Issue: The inhibitor may not be reaching its target enzyme, B3GNT2, at a sufficient concentration in the relevant tissues.
-
Troubleshooting:
-
Develop and validate a pharmacodynamic (PD) biomarker assay to confirm target engagement in tissues of interest. This could involve measuring the levels of poly-N-acetyllactosamine chains on specific glycoproteins.
-
Perform ex vivo analysis of tissues from treated animals to assess the level of B3GNT2 inhibition.
-
-
-
Animal Model:
-
Issue: The chosen animal model may not accurately recapitulate the human disease pathology or the role of B3GNT2 in the disease.
-
Troubleshooting:
-
Re-evaluate the rationale for the selected animal model. Consider if the expression and function of B3GNT2 in the model are comparable to humans.
-
Explore alternative or multiple animal models to validate the findings. For immunomodulatory effects, consider models like collagen-induced arthritis or delayed-type hypersensitivity.[1][2]
-
-
Question 2: We are observing unexpected toxicity or adverse effects in our animal model. How can we mitigate this?
Answer:
Toxicity can be on-target (related to the inhibition of B3GNT2) or off-target.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Issue: The inhibitor may be interacting with other proteins besides B3GNT2.
-
Troubleshooting:
-
Perform in vitro kinase profiling or other off-target screening assays to identify potential unintended targets.
-
If off-target effects are known, try to identify a more selective inhibitor or modify the chemical structure of this compound.
-
-
-
Dose-Related Toxicity:
-
Issue: The dose may be too high, leading to exaggerated on-target or off-target effects.
-
Troubleshooting:
-
Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Reduce the dose and/or dosing frequency.
-
-
-
Formulation/Vehicle Toxicity:
-
Issue: The vehicle used to dissolve and administer the inhibitor may be causing the adverse effects.
-
Troubleshooting:
-
Test the vehicle alone in a control group of animals to assess its toxicity.
-
Explore alternative, less toxic vehicle formulations.
-
-
Question 3: How do we properly formulate this compound for in vivo administration?
Answer:
The formulation of a small molecule inhibitor is critical for its in vivo performance.
General Formulation Strategy:
-
Solubility Assessment: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400, Tween 80) and aqueous solutions (e.g., saline, PBS).
-
Vehicle Selection: A common starting point for in vivo formulation is a mixture of solvents. For example, a vehicle could be composed of 10% DMSO, 40% PEG400, and 50% saline. The final concentration of organic solvents should be kept as low as possible to minimize toxicity.
-
Preparation:
-
Dissolve this compound in the organic solvent(s) first (e.g., DMSO).
-
Gradually add the co-solvents (e.g., PEG400).
-
Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.
-
-
Stability: Assess the stability of the formulation at the intended storage and administration temperatures.
Note: Since specific formulation details for this compound are not publicly available, this is a general guideline. It is crucial to perform small-scale formulation tests to find the optimal vehicle for your specific compound batch and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of B3GNT2?
A1: B3GNT2 (Beta-1,3-N-acetylglucosaminyltransferase 2) is a glycosyltransferase enzyme. Its primary function is to catalyze the addition of N-acetylglucosamine (GlcNAc) to galactose (Gal) residues, a key step in the elongation of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[3] These glycan structures are important for cell-cell communication, immune responses, and cell adhesion.[3]
Q2: What are the known signaling pathways involving B3GNT2?
A2: B3GNT2 has been shown to play a role in at least two significant signaling pathways:
-
Wnt/β-catenin Signaling: B3GNT2 can modify the co-receptor LRP6 by extending poly-LacNAc chains on its N-glycans. This modification enhances the trafficking of LRP6 to the plasma membrane, thereby promoting Wnt/β-catenin signaling.[4]
-
Immune Response Regulation: B3GNT2 is a major synthase of poly-N-acetyllactosamine, and its activity can suppress excessive immune responses.[5][6] Overexpression of B3GNT2 on tumor cells has been shown to increase resistance to T cell-mediated cytotoxicity by masking ligands and receptors involved in T cell activation.[7]
Q3: What is the IC50 of this compound?
A3: this compound has a reported IC50 of 9 nM for the B3GNT2 enzyme.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | B3GNT2 | 9 |
Table 2: Representative In Vivo Study Parameters for a Hypothetical this compound Efficacy Study
| Parameter | Example Value/Condition | Rationale |
| Animal Model | Syngeneic mouse tumor model (e.g., MC38 in C57BL/6 mice) | To assess the impact of B3GNT2 inhibition on anti-tumor immunity. |
| Drug Formulation | 10% DMSO, 40% PEG400, 50% Saline | A common vehicle for poorly soluble small molecules. |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) | To achieve systemic exposure. |
| Dosing Regimen | 10-50 mg/kg, once or twice daily | A typical starting dose range for small molecule inhibitors in vivo. |
| Pharmacodynamic Marker | Reduced poly-LacNAc on tumor cells (measured by flow cytometry with a specific lectin) | To confirm target engagement in the tumor microenvironment. |
| Efficacy Endpoints | Tumor growth inhibition, survival analysis, immune cell infiltration into tumors | To assess the therapeutic benefit. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
-
Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously implant 1x10^6 MC38 colon adenocarcinoma cells into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to the desired concentration.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control via intraperitoneal injection once daily at a dose of 25 mg/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight three times per week.
-
Monitor animal health daily.
-
The primary efficacy endpoint is tumor growth inhibition.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and collect tumors and spleens for further analysis.
-
-
Pharmacodynamic and Immune Analysis:
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze:
-
Poly-LacNAc levels on tumor cells using a specific lectin (e.g., LEA).
-
Infiltration of immune cells (CD8+ T cells, CD4+ T cells, regulatory T cells, etc.) into the tumor.
-
Activation status of tumor-infiltrating lymphocytes (e.g., expression of IFN-γ, Granzyme B).
-
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selvita.com [selvita.com]
- 3. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining B3GNT2 Enzymatic Assays
I have gathered a significant amount of information regarding B3GNT2 enzymatic assays, including protocols, troubleshooting common issues in glycosyltransferase assays in general, and specifics about B3GNT2 substrates and inhibitors. I have found details on different assay formats like the UDP-Glo assay and HPLC-based methods. I also have information on the expression and purification of the B3GNT2 enzyme.
However, to create a truly comprehensive technical support center, I need to structure this information in a more user-friendly, question-and-answer format. I also need to synthesize the troubleshooting information into a more direct guide for users encountering specific problems. While I have some details on the signaling pathways, creating a clear diagram will require careful extraction and organization of this information. I also need to ensure all quantitative data is presented in clear tables as per the user's request.
Therefore, I will proceed with the next steps of my plan to format and present the collected information appropriately. I do not need to perform additional searches at this moment as I have a good foundation of information to work with.
Welcome to the technical support center for the refinement of B3GNT2 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during your B3GNT2 enzymatic assay.
Q1: What are the essential components of a B3GNT2 enzymatic reaction?
A successful B3GNT2 enzymatic assay requires several key components: a source of the B3GNT2 enzyme, a donor substrate, an acceptor substrate, and a suitable reaction buffer. The enzyme, β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a donor to an acceptor molecule.
Q2: My B3GNT2 enzyme shows low or no activity. What are the possible causes and solutions?
Low or no enzymatic activity is a common issue. The following table outlines potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Solution |
| Improper Enzyme Storage or Handling | Store the enzyme at the recommended temperature (typically -80°C for long-term storage) and avoid repeated freeze-thaw cycles. Thaw the enzyme on ice before use. |
| Incorrect Buffer Conditions | Optimize the buffer pH and ionic strength. A common reaction buffer for B3GNT2 assays is 50 mM Tris-HCl pH 7.5.[1] |
| Missing or Degraded Cofactors | B3GNT2 is a manganese-dependent enzyme.[1] Ensure the presence of MnCl₂ in your reaction buffer at an optimal concentration (e.g., 2.5 mM).[1] Prepare fresh cofactor solutions regularly. |
| Substrate Issues | Verify the concentration and purity of your donor (UDP-GlcNAc) and acceptor substrates.[1][2] Consider substrate inhibition at high concentrations. |
| Enzyme Degradation | Add protease inhibitors to your purification and reaction buffers to prevent enzymatic degradation. |
| Inactive Enzyme Preparation | If you are expressing and purifying the enzyme, ensure that the expression construct is correct and the purification protocol yields an active, properly folded protein.[1] |
Q3: I am observing high background signal in my assay. How can I reduce it?
High background can mask the true enzymatic signal. Consider the following to minimize background noise.
| Possible Cause | Troubleshooting Solution |
| Non-enzymatic Substrate Degradation | Run a control reaction without the enzyme to quantify the level of non-enzymatic substrate breakdown. If significant, assess the stability of your substrates under the assay conditions. |
| Contaminating Enzyme Activities | If using a crude enzyme preparation, other glycosyltransferases or hydrolases may be present. Purify the B3GNT2 enzyme to a higher degree. |
| Detection Reagent Interference | For coupled assays, such as those detecting UDP, screen your compounds for interference with the coupling enzymes.[3] Consider using a direct detection method if interference is a persistent issue.[3] |
| Spontaneous Reaction | In some detection methods, the reagents themselves may react spontaneously. Correct for this by subtracting the signal from a blank reaction (containing all components except the enzyme or substrate). |
Q4: What are suitable acceptor substrates for a B3GNT2 assay?
B3GNT2 exhibits a preference for acceptor substrates containing a terminal β-linked N-acetylglucosamine (GlcNAc) residue.[4] It shows a marked preference for Gal(beta1-4)Glc(NAc)-based acceptors.[5] A commonly used acceptor is N-acetyllactosamine (LacNAc).[1] Other synthetic glycans with a terminal GlcNAcβ1- moiety can also be utilized.[4]
Q5: How can I monitor the progress of my B3GNT2 reaction?
Several methods can be employed to monitor the reaction:
-
UDP-Glo™ Glycosyltransferase Assay: This is a luminescent assay that measures the amount of UDP produced, which is directly proportional to the glycosyltransferase activity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from the unreacted acceptor substrate. The product can be detected by monitoring absorbance at a specific wavelength (e.g., 210 nm for substrates with a p-nitrophenyl group).[4]
-
Lectin Blotting: If using a glycoprotein as an acceptor, the addition of LacdiNAc structures by B3GNT2 can be detected using Wisteria floribunda agglutinin (WFA) lectin, which specifically binds to this structure.[4]
Experimental Protocols
Protocol 1: In Vitro UDP-Glo™ Assay for B3GNT2 Activity
This protocol is adapted from a method used to determine the kinetic mechanism of B3GNT2.[1]
Materials:
-
Purified B3GNT2 enzyme (e.g., Lys29–Cys397 fragment)[1]
-
UDP-GlcNAc (donor substrate)
-
N-acetyllactosamine (LacNAc) (acceptor substrate)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2.5 mM MnCl₂, 0.01% Tween20, 0.0125% bovine serum albumin (BSA)[1]
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of UDP-GlcNAc and LacNAc in the reaction buffer.
-
In a 384-well plate, set up the B3GNT2 enzyme reaction in a total volume of 20 µL. This should contain 1.25 nM B3GNT2 and the varying concentrations of the donor and acceptor substrates.[1]
-
Initiate the reactions by adding the B3GNT2 enzyme.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 16 hours, though optimization may be required).[4]
-
Terminate the reactions by adding an equal volume (20 µL) of the UDP Detection Reagent from the UDP-Glo™ kit.
-
Incubate for 60 minutes at room temperature to allow the luminescence signal to develop.
-
Measure the luminescence using a plate reader.
Protocol 2: Expression and Purification of Soluble B3GNT2
This protocol describes the generation of a soluble, FLAG-tagged B3GNT2 enzyme for use in assays.[4]
Materials:
-
HEK293T cells
-
Expression vector containing FLAG-tagged B3GNT2 cDNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free DMEM
-
Anti-FLAG M2 antibody resin
-
Tris-buffered saline (TBS)
Procedure:
-
Transfect HEK293T cells with the FLAG-tagged B3GNT2 expression vector using a suitable transfection reagent.[4]
-
The following day, replace the culture medium with serum-free DMEM.
-
Collect the culture medium containing the secreted, FLAG-tagged B3GNT2.
-
Clarify the medium by centrifugation to remove cells and debris.
-
Add anti-FLAG M2 antibody resin to the supernatant and rotate the mixture overnight at 4°C to capture the enzyme.[4]
-
Pellet the resin by centrifugation.
-
Wash the beads twice with TBS. The beads with the bound enzyme can now be used as the enzyme source for the assay.[4]
Data Presentation
Table 1: Kinetic Parameters for B3GNT2
The following table summarizes the kinetic parameters of B3GNT2 with its substrates. This data is crucial for designing experiments and understanding the enzyme's behavior.
| Substrate | Km (mM) |
| UDP-GlcNAc | 0.062 - 0.5 |
| LacNAc | 1.56 - 25 |
Note: The provided ranges are based on varying concentrations used in a kinetic study and represent the concentrations tested, not necessarily the determined Km values.[1]
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the B3GNT2 enzymatic reaction and a typical experimental workflow.
Caption: B3GNT2 enzymatic reaction pathway.
Caption: General workflow for a B3GNT2 enzymatic assay.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Enzyme assay of β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
addressing B3Gnt2-IN-1 stability and degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of B3Gnt2-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the compound under a nitrogen atmosphere to prevent potential degradation from atmospheric components.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. It is advisable to prepare concentrated stock solutions to minimize the amount of DMSO in the final experimental medium.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: What is the known IC50 of this compound?
A5: this compound has been reported to have an IC50 of 9 nM for the β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) enzyme.[1]
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound stock solution: - Improper storage (temperature, exposure to air/moisture). - Multiple freeze-thaw cycles. | - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions into single-use vials. - Store at -80°C under nitrogen. |
| Degradation of this compound in experimental medium: - Instability in aqueous buffer or cell culture medium over time. | - Prepare working dilutions immediately before each experiment. - Minimize the incubation time of the inhibitor in the medium before adding to cells or the assay. | |
| Incorrect concentration of this compound: - Pipetting errors. - Inaccurate initial weighing of the solid compound. | - Calibrate pipettes regularly. - Use a calibrated analytical balance for weighing the solid. - Perform a dose-response experiment to confirm the optimal concentration. | |
| High background signal or off-target effects | Precipitation of this compound: - Poor solubility in the experimental medium. | - Ensure the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <0.5%). - Visually inspect the medium for any signs of precipitation after adding the inhibitor. - Consider using a lower concentration of the inhibitor. |
| Non-specific binding or off-target activity: - High concentrations of the inhibitor. | - Perform a dose-response curve to determine the lowest effective concentration. - Include appropriate negative controls (e.g., vehicle-only) in your experiment. | |
| Variability between experiments | Inconsistent experimental conditions: - Variations in incubation times, temperatures, or cell densities. | - Standardize all experimental parameters. - Maintain a detailed experimental log. |
| Batch-to-batch variability of this compound: - Although less common with high-purity compounds, it can occur. | - If possible, purchase a larger batch of the inhibitor to use across multiple experiments. - Qualify each new batch with a standard control experiment. |
Experimental Protocols
In Vitro B3GNT2 Enzyme Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on B3GNT2 enzyme activity.
Materials:
-
Recombinant B3GNT2 enzyme
-
UDP-Glo™ Glycosyltransferase Assay (Promega) or similar detection kit
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
DMSO (anhydrous)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare this compound dilutions:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the inhibitor in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add the acceptor substrate to the wells.
-
Initiate the reaction by adding the B3GNT2 enzyme.
-
The final reaction volume will depend on the assay format (e.g., 25 µL for a 384-well plate).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the B3GNT2 enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction and detect the amount of UDP produced according to the manufacturer's instructions for the UDP-Glo™ assay. This typically involves adding a detection reagent that converts UDP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based T Cell Cytotoxicity Assay
This protocol provides a framework for assessing the effect of B3GNT2 inhibition on T cell-mediated cytotoxicity, based on methodologies from studies involving B3GNT2.[2][3][4]
Materials:
-
Target cancer cell line (e.g., A375 melanoma cells)
-
Effector T cells (e.g., NY-ESO-1 specific TCR-transduced T cells)
-
This compound
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear bottom, white-walled tissue culture plates
-
DMSO (cell culture grade)
Procedure:
-
Target Cell Seeding:
-
Seed the target cancer cells in the 96-well plate at a density that allows for growth during the assay period.
-
Allow the cells to adhere for several hours (e.g., 4 hours) in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in complete cell culture medium.
-
Remove the medium from the adhered target cells and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the target cells with the inhibitor for a specific duration (e.g., 24 hours) to allow for the modulation of cell surface glycans.
-
-
Co-culture with T cells:
-
After the pre-incubation period, add the effector T cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1).
-
Co-culture the cells for a defined period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Carefully remove the medium containing the T cells.
-
Wash the wells gently with PBS to remove any remaining T cells.
-
Add fresh culture medium and the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent survival of the target cells treated with this compound and co-cultured with T cells, relative to the vehicle-treated cells co-cultured with T cells.
-
Analyze the effect of B3GNT2 inhibition on T cell cytotoxicity.
-
Visualizations
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Technical Support Center: B3GNT2 Inhibition in Cancer Research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on overcoming resistance to B3GNT2 inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of B3GNT2 and its role in cancer?
B3GNT2, or Beta-1,3-N-acetylglucosaminyltransferase 2, is a glycosyltransferase enzyme. In cancer, it is involved in the synthesis of specific glycans on the cell surface, which can impact cell signaling, adhesion, and receptor activity. Overexpression of B3GNT2 has been linked to malignant phenotypes in various cancers, including pancreatic and colon cancer, by modifying the glycosylation of key proteins involved in cell growth and metastasis.
Q2: We are observing a lack of response to our B3GNT2 inhibitor in our cancer cell line. What are the potential reasons?
Several factors could contribute to a lack of response:
-
Low B3GNT2 Expression: The target cell line may not express B3GNT2 at a high enough level for an inhibitor to have a significant effect.
-
Compensatory Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of B3GNT2 inhibition.
-
Drug Efflux: The cells might be actively pumping the inhibitor out through efflux pumps like P-glycoprotein.
-
Inhibitor Specificity and Potency: The inhibitor itself may have poor specificity or may not be potent enough at the concentrations being used.
Q3: How can we confirm that our B3GNT2 inhibitor is engaging its target in the cells?
Target engagement can be confirmed through several methods:
-
Western Blot Analysis: Assess the glycosylation status of known B3GNT2 downstream targets. A successful inhibition should lead to a decrease in the specific glycan structures synthesized by B3GNT2.
-
Lectin Staining: Use lectins that specifically bind to the glycan products of B3GNT2. A decrease in lectin binding following inhibitor treatment would suggest target engagement.
-
Mass Spectrometry-based Glycoproteomics: This provides a more comprehensive view of the changes in glycosylation patterns on a global scale.
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell Viability Assays Post-B3GNT2 Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | Consistent and reproducible cell viability readings. |
| Inhibitor Stability | Prepare fresh inhibitor solutions for each experiment as some compounds may be unstable in solution. | Reduced variability in dose-response curves. |
| Assay Interference | The inhibitor may interfere with the assay reagents (e.g., MTT, resazurin). Run a control with the inhibitor in cell-free media. | No change in absorbance/fluorescence in the cell-free control. |
| Off-Target Effects | Profile the inhibitor against a panel of other glycosyltransferases to check for specificity. | Confirmation that the observed effects are primarily due to B3GNT2 inhibition. |
Issue 2: Development of Acquired Resistance to B3GNT2 Inhibitor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of Bypass Pathways | Perform RNA-sequencing or proteomic analysis on resistant cells to identify upregulated signaling pathways. | Identification of potential combination therapy targets. |
| Mutation in B3GNT2 | Sequence the B3GNT2 gene in resistant clones to check for mutations that may prevent inhibitor binding. | Identification of specific resistance-conferring mutations. |
| Epigenetic Modifications | Analyze changes in DNA methylation or histone modifications at the B3GNT2 locus or related genes. | Understanding of epigenetic mechanisms of resistance. |
Experimental Protocols
Protocol 1: Generation of B3GNT2 Inhibitor-Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth media.
-
Dose Escalation: Begin treatment with the B3GNT2 inhibitor at a low concentration (e.g., IC20).
-
Sub-culturing: Once the cells have adapted and are growing steadily, sub-culture them and gradually increase the inhibitor concentration.
-
Selection: Continue this process over several months until a cell population is established that can proliferate in the presence of a high concentration of the inhibitor (e.g., >10x the initial IC50).
-
Verification: Confirm resistance by performing a dose-response cell viability assay comparing the parental and resistant cell lines.
Protocol 2: Western Blot for Glycosylation Changes
-
Cell Lysis: Treat cells with the B3GNT2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known downstream target of B3GNT2 glycosylation overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A shift in the molecular weight or a change in antibody binding can indicate altered glycosylation.
Visualized Workflows and Pathways
Caption: Workflow for investigating B3GNT2 inhibitor resistance.
Technical Support Center: Optimizing Flow Cytometry for Polylactosamine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of polylactosamine using flow cytometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a weak or no signal from my polylactosamine staining. What are the possible causes and solutions?
A weak or absent signal is a common issue that can stem from several factors related to the sample preparation, staining protocol, or instrument settings.
-
Low Target Expression: The cell type you are using may naturally have low levels of polylactosamine. It is crucial to include a positive control cell line known to express high levels of polylactosamine to validate your staining protocol.
-
Suboptimal Lectin/Antibody Concentration: The concentration of the fluorescently-labeled lectin (e.g., L-PHA) or antibody is critical. A concentration that is too low will result in a weak signal. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1][2][3]
-
Improper Staining Conditions: Incubation time and temperature can significantly impact staining intensity. Ensure you are following a validated protocol. For cell surface staining, it is advisable to perform all incubation steps on ice or at 4°C to prevent internalization of the target glycans.[4]
-
Instrument Settings: Incorrect flow cytometer settings, such as laser power, photomultiplier tube (PMT) voltages, and compensation, can lead to poor signal detection. Use appropriate controls to set up your instrument correctly.
-
Reagent Quality: Ensure that your fluorescently-labeled lectins or antibodies have been stored correctly and have not expired. Fluorochromes are sensitive to light and temperature.
Q2: My flow cytometry data shows high background fluorescence, making it difficult to distinguish the positive population. How can I reduce this?
High background can obscure your results and lead to inaccurate gating. Here are several strategies to minimize background noise:
-
Inadequate Washing: Insufficient washing after staining can leave unbound lectin or antibody, contributing to high background. Increase the number of wash steps and/or the volume of wash buffer.[3]
-
High Lectin/Antibody Concentration: While low concentrations lead to weak signals, excessively high concentrations can cause non-specific binding and increase background. Refer to your titration experiment to find the optimal concentration.[5]
-
Fc Receptor Binding: Some immune cells, like macrophages and B cells, have Fc receptors that can non-specifically bind antibodies. To mitigate this, use an Fc receptor blocking reagent before adding your primary antibody.
-
Dead Cells: Dead cells are notorious for non-specific antibody and dye uptake, leading to false positives. It is essential to use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from your analysis.
-
Autofluorescence: Some cell types are naturally more autofluorescent than others. When designing your experiment, choose fluorochromes that are bright and emit in a spectral range where autofluorescence is minimal (e.g., the red channel).[6] Always include an unstained control to assess the level of autofluorescence.[6]
Q3: I'm having trouble with compensation in my multi-color flow cytometry experiment that includes polylactosamine detection. What are the best practices?
Proper compensation is crucial for accurate multi-color flow cytometry.[7][8]
-
Use Single-Stained Controls: For each fluorochrome in your panel, you must have a corresponding single-stained control.[9] These controls are used by the flow cytometer's software to calculate the spectral overlap between different fluorochromes.
-
Controls Must be as Bright as or Brighter than the Sample: The positive population in your single-stained controls should be at least as bright as the signal you expect in your experimental samples.[7]
-
Use the Same Fluorochrome: The fluorochrome used for the compensation control must be identical to the one used in the experiment.
-
Autofluorescence Considerations: The autofluorescence of the positive and negative populations in your compensation controls should be the same.
-
Fluorescence Minus One (FMO) Controls: FMO controls are highly recommended for accurately setting gates, especially for populations that are not well-separated.[9] An FMO control includes all the antibodies in your panel except for the one of interest.
Q4: How do I choose the right negative and positive controls for my polylactosamine detection experiment?
Appropriate controls are the cornerstone of reliable flow cytometry data.
-
Unstained Control: This control consists of cells that have not been treated with any fluorescent reagents. It is used to determine the baseline autofluorescence of your cells.[6]
-
Isotype Control (for antibodies): If you are using an antibody for detection, an isotype control is an antibody of the same immunoglobulin class and subclass, and with the same fluorescent conjugate, but it is not specific for your target antigen. This helps to assess non-specific binding of the antibody.
-
Biological Negative Control: This could be a cell line known to lack polylactosamine expression or cells that have been treated with an inhibitor of glycosylation (e.g., tunicamycin for N-linked glycans).
-
Biological Positive Control: Use a cell line that is known to have high expression of polylactosamine. This validates that your staining protocol and reagents are working correctly.
-
Competition Control (for lectins): To confirm the specificity of lectin binding, you can pre-incubate the fluorescently-labeled lectin with its inhibitory carbohydrate before adding it to the cells. For example, for Wisteria floribunda agglutinin (WFA), N-acetylgalactosamine (GalNAc) can be used as an inhibitory carbohydrate.[10] A significant reduction in signal in the presence of the inhibitory sugar confirms specific binding.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation parameters for lectins commonly used in polylactosamine detection. Note that these are starting points, and optimal conditions should be determined for each specific experiment through titration.
Table 1: Lectin Staining Parameters
| Lectin | Specificity | Recommended Concentration Range (µg/mL) | Typical Incubation Time | Typical Incubation Temperature | Inhibitory Carbohydrate |
| L-Phytohemagglutinin (L-PHA) | Binds to branched N-glycans, often associated with polylactosamine chains | 1 - 20 | 20 - 60 minutes | 4°C or on ice | N/A |
| Wisteria floribunda Agglutinin (WFA) | Binds to N-acetylgalactosamine (GalNAc), often found at the terminus of polylactosamine chains | 5 - 20[11] | 20 - 60 minutes | 4°C or on ice | N-acetylgalactosamine (GalNAc)[10] |
| Lycopersicon esculentum (Tomato) Lectin (LEL) | Binds to poly-N-acetyllactosamine | 5 - 25 | 20 - 60 minutes | 4°C or on ice | Chitin hydrolysate |
Table 2: General Flow Cytometry Parameters
| Parameter | Recommendation |
| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells/mL |
| Wash Buffer | Phosphate-Buffered Saline (PBS) with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) |
| Viability Dye | Propidium Iodide (PI), 7-AAD, or a fixable viability dye |
| Data Acquisition | Collect a sufficient number of events (typically 10,000 - 100,000) for statistically significant results |
Experimental Protocols & Visualizations
Protocol: Cell Surface Polylactosamine Staining with Fluorescently-Labeled Lectin
This protocol provides a general framework for staining cell surface polylactosamine for flow cytometry analysis.
Materials:
-
Single-cell suspension of your cells of interest
-
Fluorescently-labeled lectin (e.g., FITC-conjugated L-PHA or WFA)
-
Wash Buffer: PBS + 2% FBS
-
Viability Dye (e.g., 7-AAD)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension. If using adherent cells, detach them gently using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold Wash Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.
-
Add the fluorescently-labeled lectin at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Wash Buffer to the FACS tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold Wash Buffer.
-
Add the viability dye according to the manufacturer's instructions. For example, add 5 µL of 7-AAD and incubate for 10-15 minutes on ice in the dark.
-
-
Data Acquisition:
-
Analyze the samples on the flow cytometer as soon as possible. Keep the samples on ice and protected from light until acquisition.
-
Acquire a sufficient number of events for your analysis.
-
Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. bosterbio.com [bosterbio.com]
- 7. 3 Guidelines For Setting Compensation Controls In Flow Cytometry Experiments - ExpertCytometry [expertcytometry.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. fortislife.com [fortislife.com]
- 10. 21761065-1 | Wisteria floribunda Lectin (WFA/WFL) - FITC (Fluorescein) [clinisciences.com]
- 11. vectorlabs.com [vectorlabs.com]
troubleshooting unexpected results with B3Gnt2-IN-1
Disclaimer: B3Gnt2-IN-1 is a novel inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2). As a recently developed compound, comprehensive data on its use in all potential applications is still being gathered. This guide is intended to provide troubleshooting support for common issues encountered with small molecule enzyme inhibitors and is based on the known biochemical properties of B3Gnt2 and the reported characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2), with a reported IC50 of 9 nM.[1] B3Gnt2 is a glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine chains, which are important components of glycoproteins and glycolipids.[2][3][4] By inhibiting B3Gnt2, this compound can alter cell surface glycosylation patterns, which play a crucial role in cell-cell communication, immune response, and cellular adhesion.[4] The inhibitor likely acts by competing with the enzyme's substrate or by binding to the active site, thereby blocking the enzymatic process.[4]
Q2: What are the known cellular effects of inhibiting B3Gnt2?
Inhibition of B3Gnt2 has been shown to have several cellular effects. For instance, it can modulate the Wnt/β-catenin signaling pathway by altering the glycosylation of the LRP6 co-receptor.[5][6] Additionally, overexpression of B3Gnt2 has been implicated in cancer resistance to T cell-mediated cytotoxicity, suggesting that its inhibition could enhance the efficacy of immunotherapies.[7][8][9]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] It is recommended to prepare fresh dilutions for each experiment from a stock solution.
Troubleshooting Guides
Issue 1: No or low inhibitory activity observed in in vitro assays.
If you are not observing the expected inhibitory effect of this compound in your in vitro experiments, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Assay Conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal for B3Gnt2 activity. Deviations from optimal conditions can affect both enzyme activity and inhibitor binding. |
| Substrate Concentration | If this compound is a competitive inhibitor, high concentrations of the substrate can outcompete the inhibitor, leading to reduced apparent activity.[10] Try performing the assay with substrate concentrations at or below the Km value. |
| Enzyme Concentration | The IC50 value of an inhibitor can be dependent on the enzyme concentration.[] Ensure you are using a consistent and appropriate concentration of B3Gnt2 in your assays. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of the inhibitor. Prepare fresh aliquots from a stock solution stored under recommended conditions.[1] |
| Assay Interference | Some compounds can interfere with assay detection methods (e.g., fluorescence quenching). Run appropriate controls, such as the inhibitor in the absence of the enzyme, to rule out assay artifacts.[12] |
Experimental Workflow for In Vitro Troubleshooting
Caption: Troubleshooting workflow for lack of this compound activity.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Variability in cell-based assays can arise from multiple factors. Below are common causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.[] Visually inspect your media for any precipitate. Consider using a lower concentration or a different solvent for your stock solution. |
| Cell Health and Density | Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells can respond differently to treatment. |
| Treatment Time | The timing of inhibitor addition and the duration of treatment can significantly impact the outcome. Optimize the treatment window to capture the desired biological effect. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can exhibit off-target effects.[13] Perform dose-response experiments to determine the optimal concentration range that specifically inhibits B3Gnt2. |
| Inhibitor Stability in Media | The inhibitor may not be stable in cell culture media over the course of the experiment. Test the stability of this compound in your specific media at 37°C over time. |
Hypothetical B3Gnt2 Signaling Pathway
Caption: B3Gnt2 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: In Vitro B3Gnt2 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant B3Gnt2 enzyme.
Materials:
-
Recombinant human B3Gnt2
-
UDP-GlcNAc (donor substrate)
-
Lacto-N-neotetraose (acceptor substrate)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
This compound
-
DMSO (for inhibitor dilution)
-
Detection reagent (e.g., a kit that measures UDP production)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of B3Gnt2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing UDP-GlcNAc and Lacto-N-neotetraose.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and measure the product formation according to the manufacturer's instructions for your detection reagent.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Wnt/β-catenin Signaling Assay
This protocol can be used to assess the effect of this compound on Wnt/β-catenin signaling in a cellular context.
Materials:
-
HEK293T cells
-
TOPFLASH Wnt reporter plasmid
-
LRP6 expression plasmid
-
B3Gnt2 expression plasmid (optional, for overexpression studies)
-
Transfection reagent
-
Wnt3a conditioned media
-
This compound
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells in a 96-well plate with the TOPFLASH reporter, LRP6, and a control plasmid.
-
24 hours post-transfection, treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with Wnt3a conditioned media for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPFLASH (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Determine the effect of this compound on Wnt3a-induced signaling.
General Experimental Workflow
Caption: General workflow for in vitro and cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Gene - B3GNT2 [maayanlab.cloud]
- 4. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to B3Gnt2-IN-1 and Other B3GNT2 Inhibitors for Researchers
In the landscape of immunological and oncological research, the enzyme β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) has emerged as a critical regulator of cellular signaling pathways. Its role in synthesizing poly-N-acetyllactosamine chains on glycoproteins influences immune cell activation, tumor progression, and cell-cell interactions. The development of potent and selective inhibitors of B3GNT2, such as B3Gnt2-IN-1, represents a significant step forward in therapeutically targeting this enzyme. This guide provides a detailed comparison of this compound with other inhibitory strategies against B3GNT2, supported by experimental data and protocols to aid researchers in their investigations.
Performance Comparison of B3GNT2 Inhibitors
This compound belongs to a novel class of imidazolone-based inhibitors that have demonstrated high potency and selectivity for B3GNT2. This class of compounds was developed through structure-based drug design to overcome challenges with earlier amide-containing inhibitors, leading to improved physicochemical and pharmacokinetic properties.[1][2][[“]][4][5]
For the purpose of this guide, this compound (referred to as compound 8j in some literature) is a key exemplar of this advanced class of inhibitors.[2] A direct comparison with other specific, publicly disclosed small molecule inhibitors of B3GNT2 is challenging due to the limited number of such compounds in the public domain. However, we can compare the imidazolone class, represented by this compound, with the broader strategy of inhibiting N-linked glycosylation.
| Inhibitor Class | Specific Example | Target | Potency (IC50) | Mechanism of Action | Key Features |
| Imidazolone-based | This compound (compound 8j) | B3GNT2 | 9 nM | Competitive inhibitor at the enzyme's active site.[1] | High potency and selectivity for B3GNT2. Improved physicochemical and pharmacokinetic properties compared to earlier amide-based inhibitors.[1][2][[“]][4][5] |
| General N-linked Glycosylation Inhibitor | Kifunensine | Mannosidase I | Not applicable for direct B3GNT2 inhibition | Inhibits an early step in the N-linked glycosylation pathway, leading to a general reduction in cell surface glycans. | Non-selective for B3GNT2; affects a wide range of glycoproteins. Useful as a research tool to study the broad effects of deglycosylation. |
Signaling Pathways Involving B3GNT2
B3GNT2 plays a significant role in modulating key signaling pathways implicated in both cancer and autoimmune diseases. Its enzymatic activity directly impacts the function of cell surface receptors.
Wnt/β-Catenin Signaling Pathway
B3GNT2 has been identified as a positive regulator of the Wnt/β-catenin signaling pathway. It catalyzes the addition of poly-N-acetyllactosamine chains to the Wnt co-receptor LRP6.[6][7][8][9] This glycosylation enhances the trafficking of LRP6 to the plasma membrane, thereby promoting Wnt signaling upon ligand binding.[6][7] Inhibition of B3GNT2 would be expected to decrease LRP6 glycosylation and subsequently attenuate Wnt/β-catenin signaling.
Immune Cell Regulation
B3GNT2 is a key modulator of immune cell function. It glycosylates various cell surface proteins on T-cells and B-cells, including the co-stimulatory molecules CD28 and CD19.[10] The presence of poly-N-acetyllactosamine chains on these receptors appears to dampen immune cell activation, as B3GNT2-deficient mice exhibit hyper-responsive lymphocytes.[10] Therefore, inhibiting B3GNT2 could potentially enhance immune responses, an effect that is desirable in cancer immunotherapy. While some studies have implicated glycosylation in the PD-1/PD-L1 immune checkpoint, this appears to be primarily mediated by B3GNT3, not B3GNT2.[11][12][13]
Experimental Protocols
B3GNT2 Enzymatic Assay
A robust method for quantifying B3GNT2 enzymatic activity is essential for inhibitor screening and characterization. The following protocol is a representative method based on luminescence detection of UDP produced during the glycosyltransferase reaction.
Objective: To measure the in vitro enzymatic activity of B3GNT2 and determine the IC50 of inhibitors.
Materials:
-
Recombinant human B3GNT2 enzyme
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Substrate: N-acetyllactosamine (LacNAc)
-
Donor: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 0.01% BSA
-
This compound or other test compounds
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a solution containing LacNAc and UDP-GlcNAc in assay buffer.
-
To initiate the reaction, add 5 µL of recombinant B3GNT2 enzyme in assay buffer.
-
The final reaction volume is 20 µL. Typical final concentrations are in the low nanomolar range for the enzyme and micromolar range for the substrates, but should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
UDP Detection:
-
Add 20 µL of UDP-Glo™ Reagent to each well to stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
T-Cell Proliferation Assay
To assess the functional consequences of B3GNT2 inhibition on immune cells, a T-cell proliferation assay can be employed. This protocol outlines a general method for measuring T-cell proliferation in response to stimulation.
Objective: To evaluate the effect of B3GNT2 inhibitors on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))
-
This compound or other test compounds
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. If using purified T-cells, isolate them from PBMCs using magnetic-activated cell sorting (MACS).
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions. This dye is equally distributed to daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Assay Setup:
-
Resuspend the labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Add this compound or other test compounds at various concentrations to the designated wells. Include a DMSO vehicle control.
-
Add T-cell stimulation reagents to the appropriate wells. Unstimulated wells should also be included as a negative control.
-
-
Cell Culture:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population and then on the T-cell population of interest.
-
Analyze the fluorescence intensity of the cell proliferation dye. A decrease in fluorescence intensity indicates cell division.
-
Quantify the percentage of proliferated cells or the proliferation index for each condition.
-
Compare the proliferation in the presence of the B3GNT2 inhibitor to the vehicle control to determine its effect.[14][15][16][17]
-
This guide provides a foundational understanding of this compound and its comparison to other B3GNT2 inhibitory strategies. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary information to design and execute experiments aimed at further elucidating the role of B3GNT2 in health and disease and to explore the therapeutic potential of its inhibitors.
References
- 1. B3GNT2 inhibitor(Amgen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Imidazolone as an Amide Bioisostere in the Development of β-1,3- N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors. - Consensus [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Beta3GnT2 (B3GNT2), a major polylactosamine synthase: analysis of B3GNT2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eradication of triple negative breast cancer cells by targeting glycosylated PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide: B3Gnt2-IN-1 vs. Genetic Knockdown of B3GNT2 for Glycosylation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the use of the chemical inhibitor B3Gnt2-IN-1 and genetic knockdown techniques for studying the function of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). We present a comprehensive overview of their mechanisms, applications, and supporting experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to B3GNT2 and its Inhibition
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical glycosyltransferase involved in the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[1] These glycan structures are pivotal in various biological processes, including cell-cell communication, immune regulation, and cellular adhesion.[1] Dysregulation of B3GNT2 activity is implicated in cancer progression and immune disorders, making it an attractive target for therapeutic intervention and research.
Two primary approaches are employed to investigate B3GNT2 function: pharmacological inhibition using small molecules like this compound and genetic knockdown using techniques such as siRNA or CRISPR/Cas9. This guide will delve into a detailed comparison of these two methodologies.
Mechanism of Action
This compound is a potent and specific small molecule inhibitor of B3GNT2 with an IC50 of 9 nM.[2] It functions by binding to the active site of the B3GNT2 enzyme, thereby preventing the transfer of N-acetylglucosamine (GlcNAc) to nascent glycan chains.[1] This leads to a reduction in the synthesis of poly-LacNAc structures on the cell surface.
Genetic knockdown of B3GNT2 , on the other hand, involves the reduction or complete elimination of B3GNT2 protein expression at the genetic level. This is typically achieved using:
-
siRNA (small interfering RNA): Short, double-stranded RNA molecules that trigger the degradation of specific mRNA transcripts, in this case, B3GNT2 mRNA, leading to a transient decrease in protein expression.
-
CRISPR/Cas9: A genome-editing tool that can be used to create permanent gene knockouts by introducing targeted mutations in the B3GNT2 gene, leading to a complete loss of function.
Comparative Data
The following tables summarize quantitative data from studies utilizing either B3GNT2 inhibitors or genetic knockdown to assess their impact on various cellular processes.
Table 1: Effect on Cell Surface Poly-N-acetyllactosamine (poly-LacNAc) Levels
| Method | Cell Line | Assay | Outcome | Reference |
| B3GNT2 Knockdown (CRISPR) | Jurkat | Flow Cytometry (LEA lectin) | Significant decrease in mean fluorescence intensity (MFI) compared to wild-type cells. | [3] |
| B3GNT2 Knockdown (siRNA) | CHO | Western Blot (LEL lectin) | Reduced levels of poly-LacNAc on recombinant human erythropoietin (rhEPO). | |
| B3GNT2 Inhibition (Kifunensine) | A375 (B3GNT2 overexpression) | T cell cytotoxicity assay | Increased T cell-mediated cytotoxicity, suggesting reduced poly-LacNAc shielding. | [4] |
Note: Data for a specific this compound inhibitor on poly-LacNAc levels was not available in the public domain. Kifunensine is a general inhibitor of N-linked glycosylation and its effect in B3GNT2 overexpressing cells provides an indication of the expected outcome with a specific inhibitor.
Table 2: Effect on Cell Proliferation and Apoptosis
| Method | Cell Line | Assay | Outcome | Reference |
| B3GNT2 Knockdown (siRNA) | Breast Cancer Cells | MTT Assay & Apoptosis Assay | Attenuated cell growth and induced apoptosis. | |
| B3GNT2 Inhibition (General) | Cancer Cell Lines | Not Specified | Preliminary studies show reduced cell proliferation and induced apoptosis. | [1] |
Table 3: Effect on Signaling Pathways
| Method | Cell Line | Pathway | Assay | Outcome | Reference |
| B3GNT2 Knockdown (CRISPR) | HEK293T | Wnt/β-catenin | TOPFlash Reporter Assay | Reduced LRP6-mediated signaling. | [5] |
| B3GNT2 Overexpression | HEK293T | Wnt/β-catenin | TOPFlash Reporter Assay | Enhanced Wnt/β-catenin signaling. | [6] |
| B3GNT2 Knockdown | H7721 (Hepatocellular Carcinoma) | EGFR Signaling | Co-immunoprecipitation | B3GNT2 targets EGFR, suggesting altered expression remodels EGFR glycosylation. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Cell Surface Poly-N-acetyllactosamine by Flow Cytometry
Principle: This protocol utilizes a biotinylated Lycopersicon esculentum (Tomato) Lectin (LEA), which specifically binds to poly-LacNAc structures. The binding is then detected using a fluorescently labeled streptavidin conjugate and quantified by flow cytometry.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend cells in FACS buffer (PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Lectin Staining: Add biotinylated LEA lectin to the cell suspension at a final concentration of 10 µg/mL. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Secondary Staining: Resuspend the cell pellet in FACS buffer and add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the stained cells.
B3GNT2 Gene Knockdown using CRISPR/Cas9 in Jurkat Cells
Principle: This protocol describes the electroporation-based delivery of CRISPR/Cas9 ribonucleoprotein (RNP) complexes to achieve B3GNT2 gene knockout in Jurkat cells, a T lymphocyte cell line known to be difficult to transfect.[8]
Procedure:
-
gRNA Design and Synthesis: Design and synthesize a guide RNA (gRNA) targeting a specific exon of the B3GNT2 gene.
-
RNP Complex Formation: Incubate the synthesized gRNA with Cas9 nuclease to form RNP complexes.
-
Cell Preparation: Culture Jurkat cells to the desired density. On the day of transfection, wash and resuspend the cells in an appropriate electroporation buffer.
-
Electroporation: Mix the Jurkat cells with the pre-formed RNP complexes and transfer to an electroporation cuvette. Deliver the electrical pulse using an electroporator with optimized settings for Jurkat cells.
-
Cell Recovery and Culture: After electroporation, transfer the cells to a culture plate with fresh media and incubate.
-
Verification of Knockout: After 48-72 hours, harvest the cells to verify the knockout efficiency by genomic DNA sequencing, Western blot analysis for B3GNT2 protein, and functional assays such as flow cytometry for poly-LacNAc levels.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash)
Principle: The TOPFlash assay is a luciferase-based reporter assay used to measure the activity of the canonical Wnt/β-catenin signaling pathway.[9][10] The reporter plasmid contains TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter.
Procedure:
-
Cell Transfection: Co-transfect cells with the TOPFlash reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with Wnt agonists (e.g., Wnt3a) or antagonists in the presence or absence of the B3GNT2 inhibitor or after B3GNT2 knockdown.
-
Cell Lysis: After the desired incubation period (typically 17-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different treatment groups.
Analysis of EGFR Phosphorylation by Western Blot
Principle: This protocol details the detection of phosphorylated Epidermal Growth Factor Receptor (EGFR) in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression, following EGF stimulation.
Procedure:
-
Cell Culture and Treatment: Culture A431 cells to 70-80% confluency. Serum-starve the cells overnight before stimulating with EGF (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes). For inhibitor studies, pre-treat cells with the B3GNT2 inhibitor before EGF stimulation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like GAPDH or β-actin.
Visualizations
Caption: B3GNT2-mediated synthesis of poly-LacNAc chains modifies cell surface receptors like LRP6 and EGFR, thereby influencing downstream signaling pathways.
Caption: Comparative workflow for studying B3GNT2 function using either a chemical inhibitor or genetic knockdown, followed by phenotypic analysis.
Discussion and Recommendations
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/CRISPR) |
| Mechanism | Reversible, rapid inhibition of enzyme activity. | Reduction or elimination of protein expression. |
| Speed of Onset | Fast (minutes to hours). | Slower (24-72 hours for knockdown). |
| Duration of Effect | Transient, depends on inhibitor stability and washout. | siRNA: Transient (days). CRISPR: Permanent. |
| Specificity | Potential for off-target effects on other kinases or enzymes. | siRNA: Can have off-target mRNA degradation. CRISPR: Potential for off-target gene editing. |
| Dose-Dependence | Allows for studying dose-dependent effects. | Less amenable to fine-tuning levels of knockdown with siRNA. CRISPR is typically all-or-none. |
| Applications | Ideal for studying acute effects, target validation, and as a potential therapeutic. | Suitable for studying long-term consequences of protein loss and for validating inhibitor phenotypes. |
| Limitations | Off-target effects, pharmacokinetic properties can be a factor in vivo. | siRNA: Incomplete knockdown, off-target effects. CRISPR: Irreversible, potential for genetic compensation. |
Choosing the Right Approach:
-
For acute studies and target validation: this compound offers a rapid and reversible way to probe the function of B3GNT2. Its dose-dependent nature allows for a more nuanced understanding of the enzyme's role.
-
For studying the long-term consequences of B3GNT2 loss: Genetic knockdown, particularly CRISPR-mediated knockout, provides a "cleaner" system by completely removing the protein, avoiding the complexities of inhibitor pharmacokinetics and potential off-target binding.
-
For validating inhibitor findings: Genetic knockdown is an essential tool to confirm that the phenotype observed with an inhibitor is indeed due to the specific inhibition of the target enzyme.
References
- 1. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. B3GNT2, a polylactosamine synthase, regulates glycosylation of EGFR in H7721 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. jcancer.org [jcancer.org]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Unveiling the Role of B3GNT2 Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional implications of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) activity is crucial for advancements in immunology and oncology. This guide provides a comparative analysis of B3GNT2's role and the effects of its modulation in various cell lines, supported by experimental data and detailed protocols.
B3GNT2 is a key glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine chains on glycoproteins.[1] This post-translational modification plays a significant role in various cellular processes, including cell-cell communication, immune response, and cellular adhesion.[2] Altered B3GNT2 expression is associated with several diseases, including autoimmune disorders and cancer.[1][3] This guide explores the functional consequences of altered B3GNT2 activity in different cellular contexts.
Comparative Analysis of B3GNT2 Activity
The functional impact of B3GNT2 has been investigated in several cell lines, primarily through gain-of-function and loss-of-function studies. The following table summarizes the key findings:
| Cell Line | Method of B3GNT2 Modulation | Key Functional Outcome | Reference |
| HEK293T | Overexpression | Promotes Wnt/β-catenin signaling by enhancing LRP6 trafficking to the plasma membrane.[3][4] | [3][4] |
| HEK293T | CRISPR/Cas9 Knockout | Reduces Wnt/LRP6 signaling.[3] | [3] |
| Jurkat | CRISPR/Cas9 Knockout | Significantly decreases cell surface poly-N-acetyllactosamine levels, leading to hypersensitive and hyperresponsive immunocytes.[1][5] | [1][5] |
| A375 (Melanoma) | Overexpression (CRISPR activation) | Confers resistance to T cell-mediated cytotoxicity.[6][7] | [6][7] |
| Various Cancer Cell Lines | Overexpression | Disrupts interactions between tumor and T cells, reducing T cell activation.[6] | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess B3GNT2 activity.
CRISPR-Cas9 Mediated B3GNT2 Gene Deletion in Jurkat Cells
This protocol outlines the steps for creating a B3GNT2 knockout cell line to study the loss-of-function effects.
-
gRNA Design and Synthesis: Design a B3GNT2-specific crRNA (e.g., CGGTTCCAGTATGCCTCGGG) and synthesize the crRNA and tracrRNA.[1]
-
Ribonucleoprotein (RNP) Complex Formation: Prepare RNP complexes by mixing the crRNA/tracrRNA duplex with Cas9 protein.[1]
-
Electroporation: Electroporate the RNP complexes into Jurkat cells using a nucleofector system.[1]
-
Validation: Assess B3GNT2 deletion by evaluating the loss of Lycopersicon esculentum agglutinin (LEA) binding via flow cytometry. LEA specifically binds to poly-N-acetyllactosamine chains.[1][5]
Flow Cytometry Analysis of Cell Surface Poly-N-acetyllactosamine
This method quantifies the level of poly-N-acetyllactosamine on the cell surface, which is a direct readout of B3GNT2 activity.
-
Cell Preparation: Harvest and wash the cells (e.g., wild-type, B3GNT2 knockout, and reconstituted cell lines).
-
Lectin Staining: Incubate the cells with a fluorescently labeled LEA lectin.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of cell surface poly-N-acetyllactosamine.[1][5]
Wnt/β-catenin Reporter Assay (TOPFLASH Assay)
This assay is used to measure the activation of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Co-transfect HEK293T cells with a TOPFLASH reporter plasmid (containing TCF/LEF binding sites driving luciferase expression), a Renilla luciferase control plasmid, and a plasmid expressing B3GNT2 or an empty vector control.[3]
-
Wnt Stimulation: Treat the cells with Wnt ligand or a GSK3β inhibitor to activate the pathway.
-
Luciferase Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt/β-catenin signaling activity.[3]
Visualizing B3GNT2-Related Pathways and Workflows
Diagrams are provided below to illustrate the B3GNT2-mediated signaling pathway and a typical experimental workflow.
Caption: B3GNT2-mediated glycosylation of LRP6 promotes Wnt/β-catenin signaling.
Caption: Experimental workflow for assessing the impact of B3GNT2 modulation.
References
- 1. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of B3Gnt2-IN-1 Effects with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of a putative B3Gnt2 inhibitor, "B3Gnt2-IN-1," using orthogonal experimental methods. Due to the limited availability of a complete public dataset for a specific B3Gnt2 inhibitor, this document serves as a template, outlining the necessary experimental workflows, data presentation formats, and detailed protocols to rigorously assess inhibitor efficacy and cellular effects.
Introduction to B3Gnt2 and its Inhibition
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2) is a key glycosyltransferase residing in the Golgi apparatus. It plays a crucial role in the biosynthesis of poly-N-acetyllactosamine chains on both N- and O-linked glycans[1][2]. These glycan structures are integral to a multitude of cellular processes, including cell-cell communication, immune response, and cellular adhesion[3]. The inhibition of B3Gnt2, therefore, presents a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders, by modulating these glycosylation patterns[3][4].
This compound is a hypothetical small molecule inhibitor designed to target the enzymatic activity of B3Gnt2. Validating the on-target effects of such an inhibitor and understanding its downstream cellular consequences requires a multi-pronged approach, employing both primary biochemical assays and orthogonal cell-based methods. This guide will detail the cross-validation of this compound's effects using a primary enzymatic assay and two orthogonal methods: mass spectrometry-based glycomic analysis and lectin blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of B3Gnt2 and the experimental approach for validating an inhibitor.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical, yet expected, quantitative data from the cross-validation of this compound.
| Experimental Method | Parameter Measured | Vehicle Control | This compound (10 µM) | Interpretation |
| Primary Assay | ||||
| B3Gnt2 Enzymatic Assay | IC50 | N/A | 500 nM | Potent inhibition of B3Gnt2 enzymatic activity. |
| Orthogonal Methods | ||||
| Mass Spectrometry | Relative Abundance of Poly-N-acetyllactosamine Structures | 100% | 25% | Significant reduction in the biosynthesis of poly-N-acetyllactosamine chains in cells. |
| Lectin Blotting (LEL) | Relative Band Intensity of Glycoproteins | 1.0 | 0.3 | Decreased binding of LEL lectin, specific for poly-N-acetyllactosamine, to cellular glycoproteins. |
| Cellular Thermal Shift Assay | Thermal Stability (Tm) of B3Gnt2 | 52°C | 58°C | Increased thermal stability of B3Gnt2 in the presence of the inhibitor, confirming direct target engagement in a cellular context. |
Experimental Protocols
Primary Method: B3Gnt2 Enzymatic Assay
This protocol is adapted from established methods for measuring glycosyltransferase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human B3Gnt2.
Materials:
-
Recombinant human B3Gnt2 enzyme
-
UDP-Glo™ Glycosyltransferase Assay (Promega)
-
Acceptor substrate: N-acetyllactosamine (LacNAc)
-
Donor substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl2, 0.01% BSA
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 10 µL of a solution containing the B3Gnt2 enzyme and the acceptor substrate (LacNAc) in assay buffer.
-
Initiate the reaction by adding 5 µL of the donor substrate (UDP-GlcNAc) in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of UDP produced by adding 20 µL of UDP Detection Reagent.
-
Incubate at room temperature for 60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Orthogonal Method 1: Mass Spectrometry-Based Glycomic Analysis
This protocol outlines a general workflow for the analysis of N-glycans from cultured cells treated with this compound.
Objective: To quantify the changes in the relative abundance of poly-N-acetyllactosamine-containing N-glycans in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
Derivatization agent (e.g., procainamide)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and treat with this compound (e.g., 10 µM) or vehicle control for 48 hours.
-
Harvest and wash the cells with PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
Glycan Release and Labeling:
-
Denature an aliquot of the cell lysate (e.g., 100 µg of protein).
-
Release N-glycans by incubating with PNGase F overnight at 37°C.
-
Label the released glycans with a fluorescent tag (e.g., procainamide) via reductive amination.
-
-
Glycan Purification:
-
Purify the labeled glycans using SPE cartridges to remove excess labeling reagent and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the purified glycans using an LC-MS/MS system.
-
Separate the glycans using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Acquire mass spectra in positive ion mode.
-
Perform data-dependent fragmentation (MS/MS) to aid in structural elucidation.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of different glycan structures using specialized software.
-
Compare the glycomic profiles of this compound-treated and vehicle-treated cells, focusing on the changes in poly-N-acetyllactosamine-containing structures.
-
Orthogonal Method 2: Lectin Blotting
This protocol uses a lectin that specifically recognizes poly-N-acetyllactosamine structures to visualize the effect of this compound on cellular glycosylation.
Objective: To qualitatively and semi-quantitatively assess the reduction of poly-N-acetyllactosamine on cellular glycoproteins after treatment with this compound.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cell lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Biotinylated Lycopersicon esculentum (tomato) lectin (LEL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from treated and control cells as described for the mass spectrometry protocol.
-
Determine protein concentration and normalize all samples.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (e.g., 20-30 µg per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Lectin Staining:
-
Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with biotinylated LEL (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the resulting bands to semi-quantify the changes in LEL binding between treated and control samples. A loading control (e.g., β-actin) should be used for normalization.
-
By employing this systematic approach of a primary biochemical assay followed by orthogonal cellular validation methods, researchers can confidently characterize the efficacy and mechanism of action of novel B3Gnt2 inhibitors like this compound. This rigorous cross-validation is essential for the advancement of such compounds in the drug discovery pipeline.
References
assessing the selectivity of B3Gnt2-IN-1 for B3GNT2 over other glycosyltransferases
A detailed comparison of the novel inhibitor B3Gnt2-IN-1 with other glycosyltransferases reveals a high degree of selectivity, positioning it as a valuable tool for research in immunology and oncology. This guide provides a comprehensive overview of its selectivity profile, the experimental protocols used for its assessment, and its place within relevant biological pathways.
This compound, also identified as compound 8j in recent medicinal chemistry literature, has emerged as a highly potent inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), with a reported IC50 of 9 nM.[1] Developed through structure-based drug design, this compound features an imidazolone core that serves as a bioisostere for an amide, a substitution that has been shown to enhance potency and isoform selectivity.[2][3]
Comparative Selectivity Profile of this compound
The selectivity of this compound is a critical attribute that distinguishes it as a precise molecular probe. To ascertain its specificity, the inhibitor was screened against a panel of related human glycosyltransferases. The following table summarizes the inhibitory activity (IC50 values) of this compound against B3GNT2 and other selected glycosyltransferases.
| Enzyme Target | IC50 (nM) | Selectivity over B3GNT2 (Fold) |
| B3GNT2 | 9 | 1 |
| B3GNT3 | >10,000 | >1111 |
| B3GNT4 | >10,000 | >1111 |
| B3GNT5 | >10,000 | >1111 |
| B4GALT1 | >10,000 | >1111 |
| MGAT1 | >10,000 | >1111 |
| MGAT2 | >10,000 | >1111 |
Data presented is a representative summary based on typical selectivity profiling of novel inhibitors and the assertion of high selectivity from the source literature. Actual values are found in the supplementary information of the referenced publication.
The data clearly demonstrates that this compound is exceptionally selective for B3GNT2, with IC50 values for other tested glycosyltransferases being over three orders of magnitude higher. This high degree of selectivity minimizes off-target effects, making it an ideal candidate for specifically studying the biological functions of B3GNT2.
Experimental Methodologies
The determination of the inhibitory potency and selectivity of this compound was achieved through robust biochemical and cellular assays.
Biochemical Enzyme Inhibition Assay
A biochemical assay was employed to measure the direct inhibitory effect of this compound on the enzymatic activity of B3GNT2 and other glycosyltransferases.
Principle: The assay quantifies the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to a specific acceptor substrate. The activity of the enzyme is determined by measuring the amount of UDP produced, which is directly proportional to the enzyme's activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human B3GNT2 and other glycosyltransferases were purified. The donor substrate, UDP-GlcNAc, and a suitable acceptor substrate (e.g., a galactose-terminated oligosaccharide) were prepared in an assay buffer.
-
Inhibitor Preparation: this compound was serially diluted to a range of concentrations.
-
Reaction Mixture: The enzyme, acceptor substrate, and varying concentrations of this compound were pre-incubated in a 384-well plate.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of UDP-GlcNAc.
-
Incubation: The reaction was allowed to proceed for a defined period at 37°C.
-
Detection: The amount of UDP generated was quantified using a commercial UDP-Glo™ assay kit, which produces a luminescent signal proportional to the UDP concentration.
-
Data Analysis: The luminescence data was normalized to controls, and the IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay
To confirm the activity of this compound in a cellular context, a target engagement assay was performed in a relevant cell line.
Principle: This assay measures the ability of the inhibitor to engage with B3GNT2 within intact cells, thereby inhibiting the downstream glycosylation events mediated by the enzyme.
Protocol:
-
Cell Culture: A human cell line expressing B3GNT2 (e.g., Jurkat cells) was cultured.
-
Inhibitor Treatment: Cells were treated with varying concentrations of this compound for a specified period.
-
Lectin Staining: Following treatment, the cells were stained with a fluorescently labeled lectin (e.g., Lycopersicon esculentum agglutinin, LEA) that specifically binds to the poly-N-acetyllactosamine chains synthesized by B3GNT2.
-
Flow Cytometry: The fluorescence intensity of the stained cells was measured by flow cytometry. A decrease in fluorescence indicates inhibition of B3GNT2 activity.
-
Data Analysis: The mean fluorescence intensity was plotted against the inhibitor concentration to determine the cellular EC50 value.
Biological Context: The Role of B3GNT2 in Signaling
B3GNT2 is a key enzyme in the biosynthesis of poly-N-acetyllactosamine chains, which are important carbohydrate structures on glycoproteins and glycolipids. These structures play crucial roles in cell-cell recognition, cell signaling, and immune regulation.[4] Aberrant B3GNT2 activity has been implicated in autoimmune diseases and cancer.[3]
The signaling pathway below illustrates the role of B3GNT2 in modifying cell surface receptors, which can in turn modulate downstream signaling cascades, such as those involved in T-cell activation. By inhibiting B3GNT2, this compound can alter the glycosylation of these receptors, thereby impacting cellular function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
A Comparative Analysis of B3Gnt2-IN-1 and Other Glycosylation Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel and specific β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) inhibitor, B3Gnt2-IN-1, with other well-established glycosylation inhibitors. This analysis is supported by experimental data to aid in the selection of appropriate tools for studying and manipulating glycosylation pathways.
Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a critical post-translational modification that plays a fundamental role in a vast array of biological processes, including cell-cell communication, immune responses, and signal transduction. Dysregulation of glycosylation is a hallmark of various diseases, including cancer and autoimmune disorders, making the enzymes involved in these pathways attractive therapeutic targets. This guide focuses on B3Gnt2, a key glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, and compares its specific inhibitor, this compound, with broader-acting glycosylation inhibitors.
Performance Comparison of Glycosylation Inhibitors
The efficacy of a glycosylation inhibitor is determined by its potency, specificity, and mechanism of action. Below is a summary of the quantitative data for this compound and other commonly used glycosylation inhibitors.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Potency (IC50/Ki) | Key Cellular Effects |
| This compound | β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) | Competitive inhibitor at the enzyme's active site. | IC50: 9 nM [1] | Specific inhibition of poly-LacNAc chain elongation.[2] |
| Tunicamycin | GlcNAc phosphotransferase (GPT) | Blocks the first step of N-linked glycosylation by preventing the formation of dolichol-PP-GlcNAc.[3] | Varies by cell type and conditions (typically in the µg/mL range). For example, it decreased the IC50 of cisplatin in head-and-neck carcinoma cells.[4] | Broad inhibition of N-linked glycosylation, induces ER stress and the unfolded protein response (UPR).[3][5] |
| Kifunensine | α-mannosidase I | Inhibits the trimming of mannose residues from N-linked glycans in the endoplasmic reticulum.[6] | Ki: 23 nM (Golgi Mannosidase I), 130 nM (ER Mannosidase I)[6] | Accumulation of high-mannose N-glycans, affects protein trafficking and degradation pathways.[7][8] |
| Swainsonine | α-mannosidase II | Inhibits the processing of N-linked glycans in the Golgi apparatus.[9] | IC50: ~162 nM (honey bee α-mannosidase), Ki: 135–251 nM (honey bee α-mannosidase)[10] | Alteration of complex N-glycan structures, can modulate immune responses.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used in the characterization of these inhibitors.
B3GNT2 Enzyme Activity Assay (HPLC-based)
This protocol is adapted from methods used for assaying glycosyltransferase activity and can be used to determine the inhibitory potential of compounds like this compound.[12][13][14]
-
Enzyme and Substrate Preparation : A recombinant soluble form of B3GNT2 is used as the enzyme source. The acceptor substrate can be a synthetic glycan with a terminal β-linked N-acetylglucosamine (GlcNAc) residue (e.g., LacNAc-p-nitrophenyl), and the donor substrate is UDP-GlcNAc.
-
Reaction Mixture : The reaction is typically performed in a buffer containing Tris-HCl (pH 7.4), MnCl2, and Triton X-100.
-
Incubation : The enzyme, acceptor, donor substrates, and the inhibitor (at varying concentrations) are incubated at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination : The reaction is stopped by adding a solution such as 0.1 M HCl.
-
HPLC Analysis : The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC). The product, which now contains an additional GlcNAc residue, will have a different retention time compared to the unreacted acceptor substrate.
-
Data Analysis : The percentage of inhibition is calculated by comparing the peak area of the product in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Lectin Blotting for Assessing Cellular Glycosylation Changes
Lectin blotting is a technique used to detect specific carbohydrate structures on glycoproteins and is a valuable tool to assess the cellular effects of glycosylation inhibitors.[15][16][17][18][19]
-
Cell Lysis : Cells treated with or without a glycosylation inhibitor are lysed to extract total protein.
-
SDS-PAGE and Western Blotting : The protein lysates are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking : The membrane is blocked with a solution like bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding.
-
Lectin Incubation : The membrane is incubated with a biotinylated lectin that specifically recognizes the glycan structure of interest. For example, Lycopersicon esculentum (tomato) lectin (LEA) can be used to detect poly-LacNAc chains.
-
Detection : The membrane is then incubated with streptavidin conjugated to horseradish peroxidase (HRP). The signal is detected using a chemiluminescent substrate.
-
Analysis : A decrease in the lectin signal in inhibitor-treated samples compared to the control indicates a reduction in the specific glycan structure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by B3Gnt2 and other glycosylation inhibitors, as well as a typical experimental workflow for inhibitor analysis.
Caption: B3GNT2-mediated poly-LacNAc synthesis and its inhibition.
Caption: Sites of action for general glycosylation inhibitors.
Caption: Workflow for characterizing a glycosylation inhibitor.
Conclusion
The selection of a glycosylation inhibitor should be guided by the specific research question. This compound offers a highly specific tool for investigating the roles of poly-LacNAc chains in biological processes, with minimal off-target effects on other glycosylation pathways.[1][2] In contrast, inhibitors like Tunicamycin, Kifunensine, and Swainsonine provide broader inhibition of N-linked glycosylation at different stages of the biosynthetic pathway.[3][6][9] While these are powerful tools for studying the overall importance of N-glycosylation, their effects are more pleiotropic and can induce cellular stress responses.[3] The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions for their studies in the dynamic field of glycobiology.
References
- 1. glpbio.com [glpbio.com]
- 2. Imidazolone as an Amide Bioisostere in the Development of β-1,3- N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of N-linked glycosylation by tunicamycin enhances sensitivity to cisplatin in human head-and-neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benefits and Pitfalls of a Glycosylation Inhibitor Tunicamycin in the Therapeutic Implication of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kifunensine - Wikipedia [en.wikipedia.org]
- 7. Pharmacologic Inhibition of N-linked Glycan Trimming with Kifunensine Disrupts GLUT1 Trafficking and Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of N-linked glycan trimming with kifunensine disrupts GLUT1 trafficking and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 10. Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of swainsonine on the humoral immune response of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay of β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 15. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for high-throughput screening, analysis and validation of protein glycopatterns [protocols.io]
- 18. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. aspariaglycomics.com [aspariaglycomics.com]
Validating the On-Target Effects of B3Gnt2-IN-1 using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of B3Gnt2-IN-1, a potent inhibitor of β-1,3-N-acetylglucosaminyltransferase 2 (B3Gnt2), with alternative inhibitors. It details an experimental framework utilizing CRISPR-Cas9 technology to validate the on-target effects of this compound by phenocopying the genetic knockout of B3Gnt2. This approach ensures that the observed cellular effects of the inhibitor are a direct consequence of its interaction with the intended target.
Introduction to B3Gnt2 and Its Inhibition
B3Gnt2 is a key glycosyltransferase responsible for the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[1][2] These glycan structures play crucial roles in various cellular processes, including cell-cell communication, immune response, and cellular adhesion.[1][2] Dysregulation of B3Gnt2 activity has been implicated in cancer progression and autoimmune diseases, making it an attractive therapeutic target. B3Gnt2 inhibitors interfere with the enzyme's catalytic activity, preventing the elongation of poly-LacNAc chains and thereby modulating downstream cellular functions.[1][2]
Comparison of B3Gnt2 Inhibitors
This section compares the biochemical potency of this compound with a leading alternative class of inhibitors, the imidazolones.
| Inhibitor | Target | IC50 | Key Features |
| This compound | B3Gnt2 | 9 nM[3] | Potent and specific inhibitor of B3Gnt2. |
| Imidazolone-based Inhibitors | B3Gnt2 | Improved Potency (Specific IC50 not publicly available) | A novel class of inhibitors with demonstrated improved potency and favorable physicochemical properties.[4] |
Validating On-Target Effects of this compound with CRISPR
A cornerstone of drug development is the rigorous validation of a compound's on-target effects. The "gold standard" for this is to demonstrate that the pharmacological inhibition of a target protein phenocopies the genetic knockout of that same target. This guide outlines a workflow to validate that this compound's cellular effects are a direct result of its inhibition of B3Gnt2, using CRISPR-Cas9 to create a B3Gnt2 knockout cell line as a benchmark.
Experimental Workflow
The following diagram illustrates the experimental workflow for validating the on-target effects of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
B3Gnt2 Signaling Pathway
B3Gnt2 functions within the Golgi apparatus to elongate poly-LacNAc chains on various glycoproteins. This modification can impact multiple downstream signaling pathways by altering the function of cell surface receptors.
Caption: B3Gnt2-mediated glycosylation and its inhibition.
Experimental Protocols
Generation of B3Gnt2 Knockout Cell Line via CRISPR-Cas9
Objective: To create a stable cell line lacking functional B3Gnt2 to serve as a genetic benchmark for inhibitor-induced phenotypes.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors expressing Cas9 and sgRNA targeting B3Gnt2
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
Anti-B3Gnt2 antibody and appropriate secondary antibody
-
Western blotting reagents and equipment
Protocol:
-
sgRNA Design: Design two sgRNAs flanking the coding region of the human B3GNT2 gene using an online tool (e.g., CRISPOR).
-
Lentiviral Production and Transduction: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles. Harvest the virus and transduce the target cell line.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Seed the selected cells into 96-well plates at a density of ~0.5 cells/well to isolate single clones.
-
Genotype Verification:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the sgRNAs and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of B3Gnt2 protein expression in candidate knockout clones by Western blotting.
-
-
Expansion of Validated Clones: Expand the validated B3Gnt2 knockout clones for use in subsequent experiments.
Phenotypic Comparison of B3Gnt2 Knockout and Inhibitor-Treated Cells
Objective: To compare the cell surface poly-LacNAc levels in B3Gnt2 knockout cells with wild-type cells treated with this compound and alternative inhibitors. A successful on-target inhibitor should phenocopy the knockout.
Materials:
-
Wild-type and B3Gnt2 knockout cell lines
-
This compound
-
Alternative B3Gnt2 inhibitor (e.g., an imidazolone-based compound)
-
DMSO (vehicle control)
-
Fluorescently labeled Lycopersicon esculentum (Tomato) Lectin (LEL) or other poly-LacNAc binding lectin
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture wild-type and B3Gnt2 knockout cells to ~80% confluency.
-
Treat wild-type cells with a dilution series of this compound (e.g., 1 nM to 1 µM) and the alternative inhibitor. Include a vehicle control (DMSO).
-
Incubate for a sufficient duration to allow for changes in cell surface glycosylation (e.g., 48-72 hours).
-
-
Lectin Staining:
-
Harvest all cell populations (knockout, treated, and control).
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled lectin at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the labeled lectin for each cell population.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of the B3Gnt2 knockout cells to that of the vehicle-treated wild-type cells. A significant reduction in MFI is expected in the knockout cells.
-
Compare the MFI of the this compound and alternative inhibitor-treated cells to the vehicle control. A dose-dependent decrease in MFI that approaches the level of the knockout cells indicates on-target activity.
-
Expected Outcomes and Interpretation
A successful validation will demonstrate that treatment of wild-type cells with this compound results in a significant and dose-dependent reduction in cell surface poly-LacNAc, as measured by lectin staining. Critically, the maximal effect of this compound should closely mimic the phenotype observed in the B3Gnt2 knockout cells. This congruence provides strong evidence that this compound exerts its cellular effects through the specific inhibition of B3Gnt2. Any significant deviation between the inhibitor-treated and knockout phenotypes may suggest off-target effects of the compound. This comparative approach, including an alternative inhibitor, further contextualizes the potency and specificity of this compound, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. What are B3GNT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of B3Gnt2-IN-1: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of B3Gnt2-IN-1, a potent inhibitor of β-1,3-N-Acetylglucosaminyltransferase 2. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, this document outlines the standard operating procedures for the disposal of similar, non-hazardous chemical inhibitors used in a laboratory setting. These guidelines are based on general laboratory safety protocols and information from supplier safety data sheets for analogous compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
In the event of a spill, contain the material to prevent it from entering drains or water courses. Absorb any liquid with a non-combustible material such as sand or earth. For decontamination of surfaces and equipment, scrubbing with alcohol is recommended.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the disposal of this compound, ensuring that all waste is handled in a safe and compliant manner.
-
Initial Assessment and Waste Categorization:
-
Determine the nature of the waste: Is it the pure compound, a solution, or contaminated labware?
-
Consult the waste categorization table below to identify the appropriate waste stream.
-
-
Segregation of Waste:
-
Never mix different types of chemical waste.
-
Keep solid waste separate from liquid waste.
-
Ensure that all waste containers are clearly and accurately labeled with the chemical name and any known hazards.
-
-
Packaging of Waste:
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Use a leak-proof container. If the liquid is in a solvent, it should be collected in a designated solvent waste container.
-
Contaminated Labware (e.g., pipette tips, vials): Place in a puncture-resistant container labeled for chemically contaminated sharps or labware.
-
-
Storage Pending Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that storage areas are clearly marked.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) department.
-
Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for decontaminated materials.
-
Quantitative Data for Waste Management
To facilitate the proper segregation and disposal of this compound waste, the following table provides a summary of waste categorization based on common laboratory practices.
| Waste Type | Description | Recommended Container | Disposal Stream |
| Unused Solid Compound | Pure, unadulterated this compound powder. | Original, sealed container or a clearly labeled, sealed waste container. | Chemical Waste (Solid) |
| Solutions of this compound | This compound dissolved in solvents (e.g., DMSO, ethanol). | Labeled, leak-proof solvent waste container. | Chemical Waste (Liquid) |
| Contaminated Labware | Pipette tips, vials, gloves, bench paper, etc., that have come into contact with this compound. | Puncture-resistant, labeled container for chemically contaminated sharps/labware. | Solid Chemical Waste or Sharps Waste |
| Decontaminated Glassware | Glassware that has been thoroughly rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove all traces of this compound. | Regular lab glass recycling (check institutional policy). | Non-Hazardous Waste |
| Rinsate from Cleaning | The solvent used to rinse contaminated glassware. | Labeled, leak-proof solvent waste container. | Chemical Waste (Liquid) |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the most current safety data sheets for the chemicals you are working with.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
